1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-2-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(8(9,10)11)7(5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXZOTTYGWMNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541296 | |
| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92891-23-1 | |
| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
CAS Number: 92891-23-1
This in-depth technical guide provides a comprehensive overview of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential, though currently underexplored, biological significance based on related structures.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol . The strategic placement of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring imparts distinct chemical characteristics that are of interest in synthetic chemistry and potentially in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 92891-23-1 | |
| Molecular Formula | C₈H₆F₃NO₂ | |
| Molecular Weight | 205.13 g/mol | |
| Physical Form | Solid | |
| Melting Point | 31-32 °C | [1] |
Spectral Data:
-
¹H NMR (CDCl₃, Tetramethylsilane as internal standard): δ 2.18 (s, 3H, ArCH₃), 7.29 (s, 3H, ArH)[1]
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the nitration of 3-methylbenzotrifluoride. This electrophilic aromatic substitution reaction yields a mixture of isomers, with the desired 2-nitro product being one of the major components.
Synthesis Workflow
The overall workflow for the synthesis and isolation of this compound is depicted below.
Caption: Synthesis and isolation workflow for this compound.
Detailed Experimental Protocol: Nitration of 3-Methylbenzotrifluoride
This protocol is adapted from a patented process for the nitration of alkyl-substituted benzotrifluorides.[1][2][3][4]
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric Acid (HNO₃)
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Water
Equipment:
-
Reaction vessel equipped with a stirrer and cooling capabilities
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus (e.g., a column with approximately 20 theoretical plates)
Procedure:
-
Reaction Setup: Charge the reaction vessel with 3.97 moles of 98% nitric acid. Cool the acid to approximately -18°C using an external cooling bath.
-
Addition of Substrate: Slowly add 0.62 moles of 3-methylbenzotrifluoride dropwise to the stirred nitric acid. Maintain the reaction temperature between -16°C and -22°C throughout the addition, which should take approximately 2 hours and 15 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature to ensure the reaction goes to completion.
-
Quenching and Extraction: Pour the reaction mixture into ice water. Add methylene chloride to the mixture to facilitate phase separation. Transfer the entire mixture to a separatory funnel.
-
Washing: Separate the organic layer. Wash the organic layer with a sodium carbonate solution to neutralize and remove any residual acid.
-
Solvent Removal: Remove the methylene chloride from the organic layer using a rotary evaporator. The resulting product will be an oil containing a mixture of nitro isomers.
Isomer Distribution:
The nitration of 3-methylbenzotrifluoride typically results in the following approximate isomer distribution:
-
4-nitro-3-methylbenzotrifluoride: 21-27%[5]
-
6-nitro-3-methylbenzotrifluoride: 24-33%[5]
-
5-nitro-3-methylbenzotrifluoride: ~1-2%[5]
Purification Protocol: Fractional Distillation
The separation of the desired 2-nitro isomer from the other isomers can be achieved by fractional distillation.[1][2][3]
-
Set up a fractional distillation apparatus with a column having at least 20 theoretical plates.
-
Carefully distill the crude mixture of isomers.
-
With a reflux ratio of 4:1, it is possible to separate approximately 50% of the 2-nitro-3-methylbenzotrifluoride isomer at about 98% purity.[1][2][3]
-
The purified 2-nitro isomer can be recrystallized from cold methanol to yield colorless crystals.[1]
Biological Activity and Potential Applications in Drug Development
Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a common substituent in many pharmaceuticals. Its incorporation can influence a molecule's:
-
Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature and steric bulk of the -CF₃ group can alter the electronic properties and conformation of a molecule, potentially leading to stronger and more selective binding to biological targets.
Significance of the Nitroaromatic Moiety
Nitroaromatic compounds are known to possess a wide range of biological activities. The nitro group is a strong electron-withdrawing group and can be bioreduced in vivo to form reactive intermediates that can exert cytotoxic effects. This property has been exploited in the development of antimicrobial and anticancer agents.
Potential as an Enzyme Inhibitor
Given the presence of both a trifluoromethyl group and a nitroaromatic system, this compound could potentially act as an enzyme inhibitor.[6] The trifluoromethyl group could contribute to binding affinity within an enzyme's active site, while the nitro group could be involved in redox cycling or covalent modification of the enzyme, leading to inhibition.[7]
Cytotoxicity Considerations
Many nitroaromatic compounds exhibit cytotoxicity, which can be both a desired property (in the case of anticancer drugs) and a concern for off-target toxicity.[8][9] The cytotoxicity of such compounds is often linked to the production of reactive oxygen species through redox cycling of the nitro group. Any investigation into the therapeutic potential of this compound would require thorough evaluation of its cytotoxic profile against both target and non-target cells.
Future Research Directions
The lack of specific biological data for this compound highlights a significant research gap. Future studies could explore:
-
Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as kinases or reductases, to identify potential biological targets.
-
Cytotoxicity Studies: Evaluating the cytotoxic effects on various cancer cell lines and normal cell lines to determine its therapeutic window.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activity, such as the induction of apoptosis or cell cycle arrest.
The logical relationship for investigating the potential of this compound is outlined below.
Caption: Logical flow for the investigation of the biological potential of this compound.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in materials science and medicinal chemistry. While its biological activity remains to be elucidated, its structural features suggest potential as an enzyme inhibitor or a cytotoxic agent. The detailed synthetic and purification protocols provided in this guide should facilitate further research into the properties and applications of this compound. Future studies are warranted to explore its biological effects and to determine its potential as a lead compound in drug discovery programs.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 6. rroij.com [rroij.com]
- 7. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on 1-Methyl-2-nitro-3-(trifluoromethyl)benzene. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the information presented is based on the known properties of structurally related compounds.
Introduction
This compound is an aromatic organic compound with the chemical formula C₈H₆F₃NO₂.[1] Its structure features a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group. The presence and relative positions of these functional groups are expected to significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the electron-donating effect of the methyl group, creates a unique electronic profile that makes it a compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents.
Physicochemical Properties
| Property | This compound | m-(Trifluoromethyl)nitrobenzene |
| Molecular Formula | C₈H₆F₃NO₂[1] | C₇H₄F₃NO₂[2][3][4] |
| Molecular Weight | 205.13 g/mol [1] | 191.11 g/mol [2][3] |
| CAS Number | 92891-23-1[1] | 98-46-4[2][3] |
| Physical Form | Solid[1] | Liquid |
| Melting Point | Data not available | -2.1 °C |
| Boiling Point | Data not available | 203 °C at 760 mmHg |
| Density | Data not available | 1.403 g/cm³ at 20 °C |
| Solubility | Data not available | Insoluble in water |
| pKa | Data not available | Data not available |
Synthesis and Characterization
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common method for the synthesis of nitroaromatic compounds is through the nitration of a substituted benzene ring. A patent for the preparation of related nitro-substituted benzotrifluoride compounds describes the nitration of 3-methyl benzotrifluoride with nitric acid at low temperatures.[5] This suggests that a probable synthetic route for this compound involves the direct nitration of 1-methyl-3-(trifluoromethyl)benzene.
Hypothetical Experimental Protocol (based on related syntheses):
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a solution of 1-methyl-3-(trifluoromethyl)benzene in a suitable solvent (e.g., concentrated sulfuric acid) in an ice-salt bath.
-
Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the cooled solution while maintaining a low temperature (e.g., below 10 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is typically poured onto ice, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
The following diagram illustrates a general workflow for such a synthesis.
References
- 1. This compound 92891-23-1 [sigmaaldrich.com]
- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-nitro-3-(trifluoromethyl)- (CAS 98-46-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
Spectroscopic and Analytical Profile of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for the compound 1-methyl-2-nitro-3-(trifluoromethyl)benzene. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a detailed, predicted analytical profile. This guide also includes generalized experimental protocols for acquiring such data and a logical workflow for its synthesis and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.6 - 7.8 | d | 7.5 - 8.5 |
| H-5 | 7.4 - 7.6 | t | 7.5 - 8.5 |
| H-6 | 7.7 - 7.9 | d | 7.5 - 8.5 |
| -CH₃ | 2.4 - 2.6 | s | - |
Predicted spectrum acquired in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1 (-CH₃) | 145 - 150 | - |
| C-2 (-NO₂) | 148 - 152 | - |
| C-3 (-CF₃) | 128 - 132 | q |
| C-4 | 130 - 134 | - |
| C-5 | 125 - 129 | - |
| C-6 | 132 - 136 | - |
| -CH₃ | 18 - 22 | - |
| -CF₃ | 120 - 125 | q |
Predicted spectrum acquired in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2980 - 2870 | Medium |
| Asymmetric N-O Stretch (NO₂) | 1550 - 1520 | Strong |
| Symmetric N-O Stretch (NO₂) | 1360 - 1340 | Strong |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Weak |
| C-F Stretch (-CF₃) | 1300 - 1100 | Strong |
| Aromatic C-H Out-of-Plane Bend | 850 - 750 | Strong |
Predicted spectrum acquired as a thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Ion | Notes |
| 205 | [M]⁺ | Molecular Ion |
| 188 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 159 | [M - NO₂]⁺ | Loss of the nitro group |
| 139 | [M - NO₂ - HF]⁺ | Subsequent loss of hydrogen fluoride |
| 91 | [C₇H₇]⁺ | Tropylium ion fragment |
Predicted data for electron ionization (EI) mass spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Apparatus and Materials:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal (0.00 ppm).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Apparatus and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
This compound sample
-
Potassium bromide (KBr), IR grade (if using KBr pellet method)
Procedure (ATR method):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Apparatus and Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.
-
GC column suitable for aromatic compounds (e.g., DB-5ms).
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Method Setup:
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters: Set the ion source to EI at 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.
Synthesis and Analysis Workflow
The synthesis of this compound can be logically achieved through the nitration of 1-methyl-3-(trifluoromethyl)benzene. The subsequent analysis follows the spectroscopic methods detailed above.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
In-depth Technical Guide: Solubility of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-methyl-2-nitro-3-(trifluoromethyl)benzene in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document summarizes the available physicochemical properties and provides a framework for understanding its likely solubility characteristics based on the principles of physical organic chemistry. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, accompanied by a visual workflow diagram, to empower researchers to generate the necessary data in their own laboratories.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric profile that influences its interactions with various solvents. Understanding the solubility of this compound is a critical prerequisite for its use in synthesis, purification, formulation, and biological screening.
Physicochemical Properties of this compound
While quantitative solubility data is unavailable, key physicochemical properties have been reported by chemical suppliers. These properties are essential for predicting solubility behavior and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 92891-23-1 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | JTXZOTTYGWMNGR-UHFFFAOYSA-N | [1] |
| SMILES String | O=--INVALID-LINK--[O-] | [1] |
Predicted Solubility in Organic Solvents
In the absence of experimental data, the principle of "like dissolves like" can be used to predict the solubility of this compound.
-
Polar Aprotic Solvents: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro and trifluoromethyl groups. Therefore, it is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).
-
Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is likely to be moderate. While the nitro group can act as a hydrogen bond acceptor, the overall molecule lacks hydrogen bond donating capabilities.
-
Nonpolar Solvents: The presence of the aromatic ring and the methyl group provides some nonpolar character. Consequently, some solubility in nonpolar solvents such as toluene, hexanes, and diethyl ether can be expected, although it may be limited by the compound's polarity.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
4.1. Materials
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While direct, quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a solid foundation for researchers. By understanding the compound's physicochemical properties and the general principles of solubility, informed decisions can be made regarding solvent selection. The detailed experimental protocol and workflow diagram offer a practical path forward for generating the necessary solubility data in a laboratory setting, thereby enabling the effective use of this compound in research and development.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Patterns of 1-Methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 1-methyl-3-(trifluoromethyl)benzene. This substrate presents a unique case study in regioselectivity due to the competing directing effects of an activating methyl group and a deactivating trifluoromethyl group. This document outlines the theoretical basis for the observed substitution patterns, presents available quantitative data for nitration, and provides detailed experimental protocols for key electrophilic aromatic substitution reactions. The information herein is intended to guide researchers in predicting and controlling the outcomes of reactions involving this and structurally related compounds, which are of interest in medicinal chemistry and materials science.
Theoretical Background: Directing Effects and Reactivity
The regioselectivity of electrophilic aromatic substitution on 1-methyl-3-(trifluoromethyl)benzene is governed by the interplay of the electronic and steric effects of the two substituents.
-
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group and an ortho-, para-director .[1][2] It donates electron density to the benzene ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho (C2 and C6) and para (C4) to the methyl group.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly deactivating group and a meta-director .[2][3] Due to the high electronegativity of the fluorine atoms, it exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the arenium ion intermediate. This deactivation is most pronounced at the ortho and para positions. Consequently, electrophilic attack is directed to the meta positions (C2 and C5), which are the least deactivated.[3]
Conflicting Directing Effects: In 1-methyl-3-(trifluoromethyl)benzene, the activating ortho-, para- directing effect of the methyl group is in conflict with the deactivating meta- directing effect of the trifluoromethyl group. The outcome of an electrophilic attack is therefore a result of the balance between these opposing influences. The activating group generally has a stronger influence on the position of substitution. Therefore, substitution is expected to occur predominantly at the positions activated by the methyl group, with the relative yields being influenced by the deactivating effect of the trifluoromethyl group and steric hindrance.
The expected order of reactivity for the available positions is: C2 > C4 > C6 > C5 .
-
C2 and C6: Both are ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. C2 is generally favored over C6 due to reduced steric hindrance from the adjacent trifluoromethyl group.
-
C4: This position is para to the activating methyl group and ortho to the deactivating trifluoromethyl group.
-
C5: This position is meta to both the methyl and trifluoromethyl groups.
Quantitative Data on Isomer Distribution
Nitration
The nitration of 1-methyl-3-(trifluoromethyl)benzene provides a clear example of the interplay between the directing effects of the methyl and trifluoromethyl groups.
| Product Isomer | Position of Nitration | Isomer Distribution (%) |
| 2-Nitro-1-methyl-3-(trifluoromethyl)benzene | C2 | 44.2 |
| 4-Nitro-1-methyl-3-(trifluoromethyl)benzene | C4 | 24.5 |
| 6-Nitro-1-methyl-3-(trifluoromethyl)benzene | C6 | 31.1 |
| 5-Nitro-1-methyl-3-(trifluoromethyl)benzene | C5 | Not Reported |
Data obtained from the nitration of 3-methyl benzotrifluoride.[4]
As predicted by the theoretical analysis, the major product is the 2-nitro isomer, resulting from attack at the position that is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. The formation of significant amounts of the 4-nitro and 6-nitro isomers is also consistent with the activating effect of the methyl group.
Predicted Regioselectivity for Other EAS Reactions
In the absence of specific experimental data for other electrophilic aromatic substitution reactions, the following predictions can be made based on the established directing effects.
Halogenation (Bromination/Chlorination)
| Expected Major Product(s) | Expected Minor Product(s) |
| 2-Halo-1-methyl-3-(trifluoromethyl)benzene | 4-Halo-1-methyl-3-(trifluoromethyl)benzene, 6-Halo-1-methyl-3-(trifluoromethyl)benzene |
Sulfonation
| Expected Major Product(s) | Expected Minor Product(s) |
| 2-Sulfo-1-methyl-3-(trifluoromethyl)benzene | 4-Sulfo-1-methyl-3-(trifluoromethyl)benzene, 6-Sulfo-1-methyl-3-(trifluoromethyl)benzene |
Friedel-Crafts Acylation
| Expected Major Product(s) | Expected Minor Product(s) |
| 2-Acyl-1-methyl-3-(trifluoromethyl)benzene | 4-Acyl-1-methyl-3-(trifluoromethyl)benzene |
Note: Friedel-Crafts reactions are sensitive to deactivating groups and may require harsh reaction conditions or may not proceed at all.[5]
Experimental Protocols
The following are detailed methodologies for key electrophilic aromatic substitution reactions. These are generalized procedures that can be adapted for 1-methyl-3-(trifluoromethyl)benzene.
Nitration of 1-Methyl-3-(trifluoromethyl)benzene
Objective: To synthesize a mixture of nitro-isomers of 1-methyl-3-(trifluoromethyl)benzene.
Materials:
-
1-Methyl-3-(trifluoromethyl)benzene
-
Concentrated Nitric Acid (90%)
-
Methylene Chloride
-
Ice
-
Dilute aqueous Sodium Bicarbonate
Procedure: [4]
-
Cool 6 grams of 90% nitric acid to -5°C in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add 2 grams of 1-methyl-3-(trifluoromethyl)benzene dropwise to the cooled nitric acid with continuous stirring.
-
Allow the two-phase system to warm to 10°C during the addition.
-
After the addition is complete, continue stirring for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Extract the product with methylene chloride.
-
Wash the organic layer with dilute aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the product oil.
-
The isomer distribution can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Halogenation (Bromination) of 1-Methyl-3-(trifluoromethyl)benzene (General Procedure)
Objective: To synthesize a mixture of bromo-isomers of 1-methyl-3-(trifluoromethyl)benzene.
Materials:
-
1-Methyl-3-(trifluoromethyl)benzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-methyl-3-(trifluoromethyl)benzene in the chosen solvent.
-
Add a catalytic amount of iron(III) bromide or iron filings to the flask.
-
From the dropping funnel, add a stoichiometric amount of bromine dropwise to the stirred solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature until the bromine color disappears.
-
Quench the reaction by carefully adding aqueous sodium bisulfite solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The product mixture can be purified by distillation or chromatography, and the isomer distribution can be determined by GC or NMR.
Sulfonation of 1-Methyl-3-(trifluoromethyl)benzene (General Procedure)
Objective: To synthesize a mixture of sulfonic acid isomers of 1-methyl-3-(trifluoromethyl)benzene.
Materials:
-
1-Methyl-3-(trifluoromethyl)benzene
-
Fuming sulfuric acid (oleum) or Concentrated sulfuric acid
-
Ice
-
Saturated sodium chloride solution
Procedure: [6]
-
In a flask equipped with a stirrer, carefully add 1-methyl-3-(trifluoromethyl)benzene to fuming sulfuric acid (or concentrated sulfuric acid) at room temperature.
-
Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by checking the solubility of a small aliquot in water.
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
The sulfonic acid product may precipitate. If not, "salt out" the product by adding saturated sodium chloride solution.
-
Collect the solid product by vacuum filtration and wash it with cold saturated sodium chloride solution.
-
The product can be purified by recrystallization.
Friedel-Crafts Acylation of 1-Methyl-3-(trifluoromethyl)benzene (General Procedure)
Objective: To synthesize a mixture of acyl-isomers of 1-methyl-3-(trifluoromethyl)benzene.
Materials:
-
1-Methyl-3-(trifluoromethyl)benzene
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid
-
Aqueous sodium bicarbonate solution
-
Brine
Procedure: [7]
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath and slowly add the acyl chloride from the dropping funnel.
-
After the addition, add 1-methyl-3-(trifluoromethyl)benzene dropwise to the stirred mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require heating to proceed.
-
After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The product can be purified by distillation or chromatography.
Visualizations
Caption: Directing effects in 1-methyl-3-(trifluoromethyl)benzene.
Caption: Experimental workflow for the nitration of 1-methyl-3-(trifluoromethyl)benzene.
References
- 1. irjet.net [irjet.net]
- 2. m.youtube.com [m.youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
electronic effects of ortho-nitro and meta-trifluoromethyl groups
An In-depth Technical Guide to the Electronic Effects of Ortho-Nitro and Meta-Trifluoromethyl Groups
Introduction
The electronic landscape of a molecule is a primary determinant of its chemical reactivity, physical properties, and biological activity. For researchers and professionals in drug development, a profound understanding of how substituents modulate this landscape is paramount for rational drug design and lead optimization. Two functional groups of significant interest are the ortho-nitro (o-NO₂) group and the meta-trifluoromethyl (m-CF₃) group. Both are powerful electron-withdrawing groups, yet they exert their influence through distinct electronic mechanisms—a combination of inductive and resonance effects for the nitro group, and a predominantly inductive effect for the trifluoromethyl group. This guide provides a detailed examination of the electronic effects of these two substituents, supported by quantitative data, experimental methodologies, and logical diagrams to elucidate their impact on molecular properties.
Fundamental Electronic Effects: Inductive and Resonance
Substituent effects on aromatic rings are broadly categorized into two types:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance. Electron-withdrawing groups exert a negative inductive effect (-I), pulling electron density away from the ring.
-
Resonance Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of electrons. It is most pronounced at the ortho and para positions. Electron-withdrawing groups that can delocalize the ring's π-electrons exert a negative resonance effect (-R).
The Ortho-Nitro Group: A Potent -I and -R Effector
The nitro group is a classic example of a strong electron-withdrawing group, operating through both inductive and resonance mechanisms.[1][2]
-
Inductive Effect (-I): The nitrogen atom in the nitro group carries a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole that pulls electron density away from the aromatic ring through the σ-bond.
-
Resonance Effect (-R): The nitro group can actively withdraw electron density from the ring's π-system via resonance. This effect places a positive charge on the ortho and para carbons of the ring, significantly reducing electron density at these positions.[3][4]
The combination of these effects makes the ortho-nitro group a powerful deactivator of the aromatic ring towards electrophilic aromatic substitution and a strong acid-strengthening/base-weakening substituent.[5]
Caption: Inductive (-I) and Resonance (-R) effects of the ortho-nitro group.
Impact on Acidity and Basicity
The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of phenols and decreases the basicity of anilines. By withdrawing electron density, it stabilizes the resulting phenoxide or anilinium conjugate ions.
| Compound | pKa (Conjugate Acid) | Reference(s) |
| ortho-Nitrophenol | 7.23 | [6][7] |
| Phenol (for comparison) | 9.95 | [7] |
| ortho-Nitroaniline | -0.26 to -0.3 | [8][9] |
| Aniline (for comparison) | 4.6 | [10] |
| Table 1: pKa values demonstrating the electronic impact of the ortho-nitro group. |
Notably, ortho-nitrophenol is slightly less acidic than para-nitrophenol (pKa ≈ 7.14) due to intramolecular hydrogen bonding between the phenolic proton and the nitro group, which makes the proton slightly harder to remove.[6][11] In ortho-nitroaniline, this same intramolecular hydrogen bonding contributes to its extremely low basicity.[10]
Spectroscopic Properties
The nitro group has characteristic spectroscopic signatures.
| Spectroscopy | Feature | Wavenumber / Wavelength | Reference(s) |
| Infrared (IR) | Asymmetric NO₂ Stretch | ~1500-1550 cm⁻¹ | [12] |
| Infrared (IR) | Symmetric NO₂ Stretch | ~1350-1375 cm⁻¹ | [12][13] |
| UV-Visible | π → π* transition | ~330 nm (in nitrobenzene) | [13] |
| Table 2: Key spectroscopic data for aromatic nitro compounds. |
The Meta-Trifluoromethyl Group: A Dominant -I Effector
The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[14] Its effect is almost entirely inductive.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density strongly from the methyl carbon. This effect is then relayed through the σ-bond to the aromatic ring, making the CF₃ group a potent -I substituent.[15][16]
-
Resonance Effect: When placed at the meta position, the CF₃ group cannot participate in resonance with the rest of the π-system. Its electronic influence at this position is therefore a "pure" and powerful inductive withdrawal.[17]
Caption: The meta-trifluoromethyl group exerts a strong inductive (-I) effect.
Impact on Acidity
The strong -I effect of the meta-CF₃ group significantly increases the acidity of phenols by stabilizing the conjugate base.
| Compound | pKa | Reference(s) |
| meta-Trifluoromethylphenol | 8.68 - 9.08 | [18][19] |
| Phenol (for comparison) | 9.95 | [7] |
| Table 3: pKa values demonstrating the electronic impact of the meta-trifluoromethyl group. |
Quantitative Comparison: Hammett Constants
The Hammett equation (log(K/K₀) = ρσ) provides a quantitative measure of a substituent's electronic effect. The substituent constant, sigma (σ), quantifies the electronic influence of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group.
| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effect(s) | Reference(s) |
| Nitro (NO₂) | +0.710 | +0.778 | -I, -R | |
| Trifluoromethyl (CF₃) | +0.43 | +0.54 | -I | |
| Table 4: Hammett substituent constants for nitro and trifluoromethyl groups. |
The data clearly shows that the nitro group is a stronger electron-withdrawing group than the trifluoromethyl group in both the meta and para positions. The larger value of σp compared to σm for the nitro group highlights the significant contribution of its -R effect at the para position.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant (Ka), and thus the pKa, of a compound.
Methodology:
-
Preparation: A precise amount (e.g., 4.0 x 10⁻⁴ mol) of the substituted phenol or aniline conjugate acid is dissolved in a suitable solvent system (e.g., 25 mL of a 70:30 ethanol-water solution).[20]
-
Titration Setup: A calibrated pH meter is placed in the solution. The solution is titrated with a standardized solution of a strong base (e.g., 5.0 x 10⁻² M NaOH) using a burette.[20]
-
Data Collection: The initial pH of the solution is recorded. The titrant is added in small, precise increments (e.g., 0.1-0.25 mL), and the pH is recorded after each addition.
-
Endpoint Determination: The data is plotted as pH versus volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).
Determination of Hammett Substituent Constants (σ)
Hammett constants are traditionally determined by measuring the effect of a substituent on the acid dissociation constant of benzoic acid in water at 25°C.[21]
Methodology:
-
Reference Reaction: The pKa of unsubstituted benzoic acid (pKa₀) is determined precisely using the potentiometric titration method described above. For this reference reaction, the reaction constant (ρ) is defined as 1.00.[20]
-
Substituted Acid Measurement: The pKa of the meta- or para-substituted benzoic acid (pKaₓ) is determined using the exact same experimental conditions.
-
Calculation of σ: The substituent constant (σ) is then calculated using the Hammett equation: σ = pKa₀ - pKaₓ
Caption: Experimental workflow for determining Hammett substituent constants.
Conclusion
The ortho-nitro and meta-trifluoromethyl groups are both potent electron-withdrawing substituents, but their electronic mechanisms differ significantly.
-
The ortho-nitro group utilizes strong inductive (-I) and resonance (-R) effects, making it an exceptionally powerful electron-withdrawing moiety that profoundly influences acidity, basicity, and aromatic reactivity.
-
The meta-trifluoromethyl group exerts its influence primarily through a very strong inductive (-I) effect, providing a "clean" electronic pull without the positional complications of resonance.
A quantitative understanding of these effects, as provided by pKa values and Hammett constants, is indispensable for medicinal chemists and drug development professionals. This knowledge enables the precise tuning of a molecule's properties—such as pKa for optimal absorption, or reactivity to prevent metabolic liabilities—thereby facilitating the rational design of safer and more effective therapeutic agents.
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. gauthmath.com [gauthmath.com]
- 4. quora.com [quora.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. web.viu.ca [web.viu.ca]
- 17. Solved Why is the trifluoromethyl group meta directing in | Chegg.com [chegg.com]
- 18. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 19. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 20. web.viu.ca [web.viu.ca]
- 21. researchgate.net [researchgate.net]
No Publicly Available Data on the Medicinal Chemistry Applications of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific applications of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene in medicinal chemistry. This compound, with CAS Number 92891-23-1, is available from several chemical suppliers, indicating its use as a chemical intermediate or a building block in organic synthesis.[1][2] While the PubChem database indicates its presence in numerous patents, the specific contexts of its use within these patents are not readily accessible and may not be related to medicinal chemistry.[3]
This report, therefore, cannot provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, or signaling pathway diagrams, as no such information has been published in the accessible scientific domain for this specific molecule.
However, to provide a relevant context for researchers, scientists, and drug development professionals, this document will offer a general overview of the potential significance of the key structural motifs present in this compound—the trifluoromethyl group and the nitroaromatic system—in the field of medicinal chemistry.
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF3) group is a critical substituent in modern drug design due to its unique electronic and physicochemical properties that can significantly enhance the therapeutic profile of a drug candidate.[4] Its incorporation into a molecule can influence lipophilicity, metabolic stability, and binding affinity.[5]
Key properties and effects of the trifluoromethyl group include:
-
Enhanced Lipophilicity: The -CF3 group can increase a molecule's ability to pass through biological membranes, which can improve its absorption and distribution in the body.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life.
-
Increased Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.
The strategic placement of a trifluoromethyl group is a widely used tactic in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]
The Significance of Nitroaromatic Compounds in Medicinal Chemistry
Nitroaromatic compounds have a long history in medicinal chemistry, with many exhibiting a broad spectrum of biological activities.[7][8] The nitro group (-NO2) is a strong electron-withdrawing group that can significantly influence a molecule's biological activity.
The mechanism of action for many nitroaromatic drugs involves their reduction within target cells.[9] This reductive activation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which can then exert a therapeutic effect, often by inducing oxidative stress or covalently modifying biological macromolecules like DNA.[9][10]
Nitroaromatic compounds have been investigated for a variety of therapeutic applications, including:
-
Antimicrobial Agents: Many nitroaromatic compounds exhibit potent antibacterial and antiparasitic activity.[8][10]
-
Anticancer Agents: The ability of some nitroaromatics to be selectively reduced in the hypoxic (low oxygen) environment of tumors has made them attractive candidates for cancer therapy.
Potential as a Pharmaceutical Intermediate
Given the well-established roles of both the trifluoromethyl group and the nitroaromatic scaffold in medicinal chemistry, it is plausible that this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to an amine, which is a common precursor for the synthesis of a wide range of pharmaceuticals.
Conclusion
While there is no direct evidence of the medicinal chemistry applications of this compound in the public domain, an analysis of its structural components suggests its potential as a synthetic building block. The combination of a trifluoromethyl group and a nitroaromatic ring system represents a desirable starting point for the development of novel therapeutic agents. Future research and publications may yet elucidate the specific roles this compound plays in drug discovery and development. Without such data, a detailed technical guide as requested cannot be constructed.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, CasNo.92891-23-1 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 3. PubChemLite - C8H6F3NO2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase [mdpi.com]
Reactivity of the Methyl Group on 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the methyl group in 1-methyl-2-nitro-3-(trifluoromethyl)benzene. The presence of two strong electron-withdrawing groups, a nitro group at the ortho position and a trifluoromethyl group at the meta position, significantly influences the chemical behavior of the benzylic methyl group. This document explores the anticipated reactivity in key reaction classes including halogenation, oxidation, and acid-base chemistry. Due to the limited availability of direct experimental data for the title compound, this guide leverages data from structurally similar molecules, particularly 2-nitro-6-(trifluoromethyl)toluene, to provide insightful and relevant information for researchers in drug development and organic synthesis.
Introduction: Electronic Effects and Predicted Reactivity
The reactivity of the methyl group in toluene derivatives is primarily governed by the electronic environment of the benzene ring. In this compound, the methyl group is attached to an aromatic ring bearing two potent electron-withdrawing substituents.
-
Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group primarily through a strong inductive effect (-I).
These groups synergistically decrease the electron density of the aromatic ring and, by extension, influence the reactivity of the benzylic C-H bonds of the methyl group. This deactivation is expected to manifest as:
-
Reduced reactivity in free-radical reactions: The stability of the benzylic radical intermediate is diminished.
-
Increased acidity of the benzylic protons: The electron-withdrawing groups stabilize the conjugate base (benzyl anion) formed upon deprotonation.
This guide will delve into the practical implications of these electronic effects on key chemical transformations.
Side-Chain Halogenation: A Case Study in Deactivated Systems
Free-radical halogenation at the benzylic position of toluenes is a common synthetic transformation. However, the electron-deficient nature of this compound renders the methyl group significantly less reactive towards standard halogenating agents like N-bromosuccinimide (NBS) under typical conditions.
A patent for the synthesis of related compounds describes the benzylic bromination of the isomeric, and similarly deactivated, 2-nitro-6-(trifluoromethyl)toluene. This process requires forcing conditions, specifically the stepwise addition of molecular bromine at elevated temperatures (180-195 °C)[1][2]. This serves as a strong indicator for the expected reactivity and necessary conditions for the halogenation of the title compound.
Table 1: Quantitative Data for Benzylic Bromination of a Deactivated Toluene Derivative
| Reactant | Reagent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-nitro-6-(trifluoromethyl)toluene | Br₂ | 180-195 | 2-nitro-6-(trifluoromethyl)benzyl bromide | Not explicitly stated, but implied to be synthetically useful. | EP0546697A1[1][2] |
Experimental Protocol: Benzylic Bromination of 2-nitro-6-(trifluoromethyl)toluene
The following protocol is adapted from patent literature for a closely related isomer and is expected to be a good starting point for the bromination of this compound[1][2].
Materials:
-
2-nitro-6-(trifluoromethyl)toluene
-
Molecular bromine (Br₂)
-
High-boiling point, inert solvent (optional, the reaction can be run neat)
-
Nitrogen or Argon source for inert atmosphere
-
Heating mantle and temperature controller
-
Round-bottom flask with reflux condenser and dropping funnel
Procedure:
-
The toluene derivative is charged into a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
The reaction vessel is heated to 180-195 °C.
-
Molecular bromine is added dropwise to the heated solution over a period of time to control the reaction rate and minimize the evolution of HBr gas.
-
The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled, and any excess bromine and HBr are removed, for instance, by purging with an inert gas.
-
The product, 2-nitro-6-(trifluoromethyl)benzyl bromide, can be purified by vacuum distillation.
Safety Note: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Oxidation of the Methyl Group
The oxidation of the methyl group to a carboxylic acid is another fundamental transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed for this purpose. The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to make the methyl group more resistant to oxidation compared to unsubstituted toluene.
Experimental Protocol: General Procedure for the Oxidation of a Deactivated Toluene
This generalized protocol is based on standard procedures for the oxidation of substituted toluenes to benzoic acids[3].
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (optional, for basic conditions)
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification
-
Sodium bisulfite (NaHSO₃) for quenching excess KMnO₄
Procedure:
-
A mixture of the toluene derivative and water (and optionally a base) is placed in a round-bottom flask.
-
Potassium permanganate is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.
-
After cooling to room temperature, the excess permanganate is destroyed by the addition of sodium bisulfite.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
The solid product is collected by filtration, washed with cold water, and dried.
References
Methodological & Application
synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene from 1-methyl-3-(trifluoromethyl)benzene
Application Note: Synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Introduction
The synthesis of nitrated aromatic compounds is a cornerstone of organic chemistry, providing crucial intermediates for pharmaceuticals, agrochemicals, and materials science. This document details a protocol for the electrophilic nitration of 1-methyl-3-(trifluoromethyl)benzene. The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director. Consequently, nitration is directed to positions 2, 4, and 6. This protocol, adapted from established procedures, focuses on reaction conditions that yield a mixture of isomers, with a significant proportion being the desired this compound.[1]
Reaction Scheme
The nitration of 1-methyl-3-(trifluoromethyl)benzene proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from nitric acid, acts as the electrophile.
-
Reactant: 1-methyl-3-(trifluoromethyl)benzene
-
Reagents: Nitric Acid (HNO₃)
-
Product: Mixture of this compound, 1-methyl-4-nitro-3-(trifluoromethyl)benzene, and 1-methyl-6-nitro-3-(trifluoromethyl)benzene.
Experimental Protocol
This protocol is based on methods described for the nitration of 3-alkyl benzotrifluorides.[1] The procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Equipment
-
Reagents:
-
1-methyl-3-(trifluoromethyl)benzene
-
Concentrated Nitric Acid (90% or 98%)
-
Methylene Chloride (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature bath (ice-salt or cryocooler)
-
Thermometer
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, place the required volume of concentrated nitric acid. Cool the flask to the target temperature (e.g., -5°C to -25°C) using a low-temperature bath.[1]
-
Substrate Addition: Slowly add 1-methyl-3-(trifluoromethyl)benzene dropwise to the cooled, stirring nitric acid.[1] The rate of addition should be controlled to maintain the internal reaction temperature within the desired range (e.g., -16°C to -22°C).[1] The reaction is exothermic, and careful temperature control is crucial.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional period (e.g., 15 minutes to 2 hours) while maintaining the low temperature.[1] The reaction progress can be monitored by techniques such as TLC or GC-MS if desired.
-
Work-up and Quenching: Carefully pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice and water.[1] This will quench the reaction and dilute the acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add methylene chloride to extract the organic products.[1] Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the lower organic layer. Repeat the extraction process two more times with fresh methylene chloride to ensure complete recovery of the product.
-
Neutralization: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[1] Continue washing until gas evolution (CO₂) ceases.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the methylene chloride. The resulting residue is the crude product, an oil containing a mixture of nitro isomers.[1]
-
Purification: The desired this compound isomer must be separated from the other isomers (4-nitro and 6-nitro). This is typically achieved through column chromatography on silica gel or more advanced techniques like separation using zeolite adsorbents.[2]
Data Presentation
The following table summarizes quantitative data from two example experiments for the nitration of 1-methyl-3-(trifluoromethyl)benzene, demonstrating the effect of reaction conditions on isomer distribution.[1]
| Parameter | Experiment 1 | Experiment 2 |
| Starting Material | 1-methyl-3-(trifluoromethyl)benzene | 1-methyl-3-(trifluoromethyl)benzene |
| Nitrating Agent | 90% Nitric Acid | 98% Nitric Acid |
| Solvent | None | Methylene Chloride |
| Temperature | Cooled to -5°C, warmed to 10°C | -20°C to -25°C, warmed to 15°C |
| Reaction Time | 2 hours | Not specified |
| Yield | Near Quantitative (crude oil) | Near Quantitative (crude oil) |
| Isomer Distribution | ||
| 2-nitro isomer | 44.2% | 44.0% |
| 4-nitro isomer | 24.5% | 26.6% |
| 6-nitro isomer | 31.1% | 29.0% |
Visualizations
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
detailed experimental protocol for nitration of 1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nitration of 1-methyl-3-(trifluoromethyl)benzene, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The protocol outlines the reaction setup, reagent handling, workup, and purification procedures. The directing effects of the methyl and trifluoromethyl groups result in a mixture of nitro isomers, and this note includes expected isomer distributions and methods for their separation. This protocol is intended to serve as a comprehensive guide for chemists in a laboratory setting.
Introduction
The nitration of substituted benzenes is a fundamental electrophilic aromatic substitution reaction. In the case of 1-methyl-3-(trifluoromethyl)benzene, the interplay between the ortho-, para-directing methyl group and the meta-directing trifluoromethyl group leads to the formation of a mixture of isomers. Understanding and controlling the regioselectivity of this reaction is crucial for the efficient synthesis of target molecules. This protocol details a common method for the nitration of this substrate using a mixture of nitric acid and sulfuric acid.
Experimental Protocol
Materials:
-
1-Methyl-3-(trifluoromethyl)benzene
-
Concentrated nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Methylene chloride (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus or preparative HPLC/GC system
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid in an ice bath to between -10°C and -5°C.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 0°C.
-
Substrate Addition: Slowly add 1-methyl-3-(trifluoromethyl)benzene to the nitrating mixture dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully maintained between -5°C and 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with methylene chloride (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
-
Purification: The resulting isomeric mixture can be separated by fractional distillation under reduced pressure, preparative gas chromatography (pGC), or preparative high-performance liquid chromatography (HPLC).[1][2][3]
Data Presentation
The nitration of 1-methyl-3-(trifluoromethyl)benzene typically yields a mixture of three primary isomers. The approximate distribution is summarized in the table below, based on reported experimental data.[2]
| Isomer | Position of Nitro Group | Approximate Yield (%) |
| 1-Methyl-2-nitro-5-(trifluoromethyl)benzene | 2- (ortho to methyl) | 44.2 |
| 1-Methyl-6-nitro-3-(trifluoromethyl)benzene | 6- (ortho to methyl) | 31.1 |
| 1-Methyl-4-nitro-3-(trifluoromethyl)benzene | 4- (para to methyl) | 24.5 |
Experimental Workflow
Caption: Workflow for the nitration of 1-methyl-3-(trifluoromethyl)benzene.
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Caption: Generalized mechanism for electrophilic aromatic nitration.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.
-
Methylene chloride is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Conclusion
This application note provides a comprehensive and detailed protocol for the nitration of 1-methyl-3-(trifluoromethyl)benzene. By following the outlined procedures and safety precautions, researchers can effectively synthesize the desired nitrated products. The provided data on isomer distribution and the suggested purification methods will aid in the isolation of the specific isomers required for further synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Application Notes and Protocols for the Reduction of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-methyl-2-nitro-3-(trifluoromethyl)benzene to yield 2-methyl-6-(trifluoromethyl)aniline. The protocols are based on established methodologies for the reduction of structurally similar nitroaromatic compounds, offering a robust starting point for laboratory-scale synthesis.
Data Presentation: Comparative Reaction Conditions for Nitroarene Reduction
The following table summarizes typical reaction conditions for the catalytic hydrogenation of nitroarenes with structural similarities to this compound. This data provides a valuable reference for optimizing the reduction of the target compound.
| Starting Material | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | Reference |
| 2-Nitro-3-methyl benzotrifluoride | Palladium on Carbon (Pd/C) | Alcohols (e.g., Methanol, Ethanol) | 40 - 50 | 1 (Atmospheric) | Not specified | Patent WO1988010247A1 |
| 2-Chloro-6-nitrotoluene | Palladium on Carbon (Pd/C) | Not specified (solvent-free) | 80 | 10 | >98.8 | ResearchGate Article |
| 3-Trifluoromethyl-4-chloronitrobenzene | Palladium on Carbon (Pd/C) | Methanol | Not specified | Not specified | up to 95 | Patent EP0038465A1 |
| 2,5-bis(trifluoromethyl)nitrobenzene | Raney Nickel | Isopropanol | 70 - 90 | 5 | 73 | Patent US6930214B2 |
| General Nitroaromatics | Raney Nickel | Various | Room Temp. - 100 | 1 - 10 | High | General Knowledge |
Signaling Pathways and Logical Relationships
The catalytic hydrogenation of a nitro group to an amine on a metal surface is a stepwise process. The following diagram illustrates the generally accepted reaction pathway.
Caption: Reaction pathway for the catalytic hydrogenation of a nitroarene.
Experimental Protocols
Two primary protocols are provided, utilizing either Palladium on Carbon (Pd/C) or Raney Nickel as the catalyst. These are the most commonly employed and effective catalysts for this type of transformation.[1]
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
This protocol is adapted from procedures for structurally similar compounds and is a reliable method for achieving high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Celite® or a similar filtration aid
-
Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the solution. The catalyst is often pyrophoric, so it should be handled with care, preferably under a stream of inert gas.
-
Inerting the System: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times. Pressurize the vessel with hydrogen to the desired pressure (start with atmospheric pressure or up to 10 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or heat to 40-80°C. The progress of the reaction can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (typically 2-24 hours), carefully vent the hydrogen and purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as it can be pyrophoric. Wash the filter cake with a small amount of methanol.
-
Isolation of Product: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-methyl-6-(trifluoromethyl)aniline.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Raney Nickel
Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions.
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Standard laboratory glassware for hydrogenation
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Decant the storage solvent from the Raney Nickel slurry and wash the catalyst several times with the reaction solvent (ethanol or methanol) under an inert atmosphere.
-
Reaction Setup: In a hydrogenation flask, add the washed Raney Nickel (approximately 10-20% by weight of the substrate). Add a solution of this compound (1.0 eq) in the chosen alcohol solvent.
-
Inerting and Hydrogenation: Follow steps 3 and 4 from Protocol 1 to inert the system and introduce hydrogen.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or heat to 50-90°C. Maintain a hydrogen pressure of 1-10 atm.
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once complete, vent the hydrogen and purge with inert gas.
-
Catalyst Removal: Allow the Raney Nickel to settle, then carefully decant the solution. Alternatively, filter the mixture through a pad of Celite®. Keep the catalyst wet at all times.
-
Product Isolation and Purification: Remove the solvent from the filtrate under reduced pressure and purify the resulting 2-methyl-6-(trifluoromethyl)aniline as described in Protocol 1.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the reduction of this compound.
Caption: General workflow for catalytic hydrogenation.
Safety Considerations
-
Catalyst Handling: Both Palladium on Carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Always handle these catalysts in a well-ventilated fume hood and under an inert atmosphere when possible. Do not allow the filter cake to dry after the reaction.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and that all equipment is properly grounded.
-
Exothermic Reaction: The reduction of nitro groups is an exothermic process. For larger-scale reactions, appropriate cooling should be readily available to control the reaction temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these experiments.
References
Application Notes and Protocols for the Selective Reduction of a Nitro Group in the Presence of a Trifluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. The presence of other sensitive functional groups, such as the trifluoromethyl (CF3) group, presents a significant challenge due to the potential for competing reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the nitro group itself. This document provides detailed application notes and protocols for achieving the selective reduction of a nitro group while preserving a trifluoromethyl group, based on established and recently developed methodologies.
Data Presentation: Comparison of Selective Reduction Methods
The following table summarizes various methods for the selective reduction of nitroarenes bearing a trifluoromethyl group, highlighting key quantitative data for easy comparison.
| Method | Catalyst/Reagent | Substrate Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Catalytic Hydrogenation | Mn-pincer complex / H₂ (80 bar) | 1-nitro-3-(trifluoromethyl)benzene | t-Amyl alcohol | 140 | 24 | 92 | [1][2] |
| Ru₃(CO)₁₂ / NEt₄Cl / CO | Nitroarenes with CF₃ groups | Methanol | 140-180 | 4-6 | 73-88 | [3] | |
| Pd/C (10%) / H₂ (1 atm) | 4-nitro-2-(trifluoromethyl)aniline | Methanol | RT | 3 | >95 | [4] | |
| Transfer Hydrogenation | Pd@Fe₃O₄ / Tetrahydroxydiboron (THDB) | Nitrobenzene derivatives | Water | 80 | 1 | >99 | [5] |
| Chiral Calcium Phosphate / Hantzsch Ester | β-trifluoromethylated nitroalkenes | Toluene | 0 | 24-72 | up to 98 | [6] | |
| Thiourea catalyst / Hantzsch Ester | β-trifluoromethyl nitroalkenes | Toluene | -50 | 20 | up to 93 | [7] | |
| Metal-Mediated Reduction | SnCl₂·2H₂O | Aromatic nitro compounds | Ethanol | Reflux | 1-3 | High | [4] |
| Fe / NH₄Cl | Nitroarenes | Ethanol/Water | Reflux | 2-4 | High | [4] | |
| Metal-Free Reduction | Trichlorosilane (HSiCl₃) / N,N-Diisopropylethylamine | Aromatic and aliphatic nitro compounds | Dichloromethane | RT | <1 | High | [8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using a Manganese-Pincer Complex
This protocol describes the selective reduction of a nitroarene using a homogeneous manganese catalyst, which has been shown to tolerate trifluoromethyl groups.[1][2]
Materials:
-
Substrate (e.g., 1-nitro-3-(trifluoromethyl)benzene)
-
Manganese-pincer catalyst (Mn-1)
-
t-Amyl alcohol (TAA)
-
Pressurized hydrogenation reactor
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a vial is charged with the manganese-pincer catalyst (0.005 mmol, 1 mol%).
-
The substrate (0.5 mmol) and t-amyl alcohol (1 mL) are added to the vial.
-
The vial is placed in a pressurized hydrogenation reactor.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The reactor is pressurized with 80 bar of H₂.
-
The reaction mixture is stirred at 140 °C for 24 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding aniline.
Protocol 2: Transfer Hydrogenation using Pd@Fe₃O₄
This method utilizes a magnetically recoverable palladium catalyst for the transfer hydrogenation of nitroarenes in water, offering a green and efficient alternative.[5]
Materials:
-
Substrate (e.g., a trifluoromethyl-substituted nitroarene)
-
Pd@Fe₃O₄ catalyst
-
Tetrahydroxydiboron (THDB)
-
Deionized water
-
Parallel reactor or reaction tube
Procedure:
-
To a reaction tube, add the nitroarene (0.5 mmol), Pd@Fe₃O₄ catalyst (5 mg), and deionized water (10 mL).
-
The mixture is stirred continuously.
-
Tetrahydroxydiboron (2 mmol, 179 mg) is added, and the reaction is heated to 80 °C.
-
The reaction progress is monitored by TLC, GC-MS, or UV-Vis spectroscopy. The reaction is typically complete within 1 hour.
-
Upon completion, the catalyst can be separated using an external magnet.
-
The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to afford the product.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)
A classic and reliable method for the chemoselective reduction of nitro groups that is compatible with a wide range of functional groups, including trifluoromethyl groups.[4]
Materials:
-
Aromatic nitro compound with a trifluoromethyl group
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.
-
Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a 5% aqueous solution of NaHCO₃ or NaOH until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Signaling Pathway of Catalytic Hydrogenation
Caption: Generalized direct pathway for the catalytic hydrogenation of a trifluoromethyl-substituted nitroarene.
Experimental Workflow for Selective Nitro Reduction
Caption: A typical experimental workflow for the selective reduction of a nitro group.
Logical Relationship of Reagent Selection
Caption: Decision tree for selecting a reduction method based on substrate functional groups.
References
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfer Hydrogenation of β‑Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Methyl-2-nitro-3-(trifluoromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in medicinal chemistry and materials science for the construction of biaryl and polyaryl structures, which are prevalent in many biologically active molecules and functional materials.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of arylboronic acids with derivatives of 1-methyl-2-nitro-3-(trifluoromethyl)benzene. This specific class of coupling is of interest for the synthesis of novel compounds in drug discovery, as the resulting 2-nitro-3-(trifluoromethyl)biaryl scaffold can serve as a versatile intermediate for further functionalization. The electron-withdrawing nature of both the nitro and trifluoromethyl groups presents unique challenges and considerations for this transformation, which will be addressed in the following sections.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid is depicted below:
Figure 1: General scheme for the Suzuki-Miyaura coupling. X = Br, I, Cl, OTf.
Key Experimental Considerations
The success of the Suzuki-Miyaura coupling of this compound derivatives is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for achieving high yields and good reaction kinetics. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the active palladium(0) species.
-
Base: A base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and the occurrence of side reactions. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: The solvent system plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include toluene, 1,4-dioxane, and various alcohols, often in combination with water.
-
Reaction Temperature: The reaction temperature influences the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the catalyst or reactants. Optimization of the temperature is often necessary for each specific substrate pair.
Experimental Protocols
The following protocols are based on established procedures for Suzuki-Miyaura couplings of related electron-deficient and sterically hindered substrates. These should be considered as a starting point and may require optimization for specific this compound derivatives and arylboronic acids.
Protocol 1: General Procedure for the Coupling of 1-Bromo-2-nitro-3-(trifluoromethyl)benzene with Arylboronic Acids
This protocol is adapted from a similar Suzuki-Miyaura coupling of an electron-deficient aryl bromide.
Materials:
-
1-Bromo-2-nitro-3-(trifluoromethyl)benzene
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-nitro-3-(trifluoromethyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of substrates with similar electronic and steric properties. This data can serve as a benchmark for optimizing the coupling of this compound derivatives.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 1-Iodo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 88 |
| 2-Bromo-5-(trifluoromethyl)pyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 92 |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Screening different ligands, bases, and solvents can also significantly improve the outcome. The purity of the reagents, particularly the boronic acid, is also crucial.
-
Side Reactions: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can sometimes be observed. This can be minimized by carefully controlling the reaction temperature and ensuring a truly inert atmosphere. The use of a slight excess of the boronic acid can also suppress the homocoupling of the aryl halide.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. Ensure that the base is sufficiently strong and soluble in the reaction medium to activate the boronic acid effectively.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura coupling of arylboronic acids with this compound derivatives provides a powerful method for the synthesis of novel biaryl compounds. While the electron-deficient nature of the substrate presents challenges, careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, can lead to high yields of the desired products. The protocols and data presented in this document serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 2-Methyl-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful transformation is of particular importance in medicinal chemistry and materials science, where arylamine moieties are prevalent structural motifs. These application notes provide a detailed guide for the synthesis of N-aryl-2-methyl-6-(trifluoromethyl)anilines, starting from the reduction of 1-methyl-2-nitro-3-(trifluoromethyl)benzene, followed by the Buchwald-Hartwig amination of the resulting aniline.
The subject aniline, 2-methyl-6-(trifluoromethyl)aniline, presents steric hindrance around the amino group due to the ortho-methyl substituent. This steric bulk, combined with the electron-withdrawing nature of the trifluoromethyl group, necessitates careful selection of the catalyst system to achieve high coupling efficiency. This document outlines optimized protocols, representative data, and key considerations for successfully employing this valuable building block in drug discovery and development.
Experimental Overview
The overall synthetic strategy involves a two-step process:
-
Reduction of the Nitroarene: The starting material, this compound, is reduced to the corresponding aniline, 2-Methyl-6-(trifluoromethyl)aniline. Catalytic hydrogenation is a common and effective method for this transformation.
-
Buchwald-Hartwig Amination: The synthesized 2-Methyl-6-(trifluoromethyl)aniline is then coupled with various aryl halides or pseudohalides using a palladium catalyst and a suitable phosphine ligand to yield the desired N-arylated products.
Caption: Overall experimental workflow.
Part 1: Synthesis of 2-Methyl-6-(trifluoromethyl)aniline
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation. This method is generally high-yielding and clean.
Materials:
-
This compound
-
Palladium on carbon (5 or 10 wt. % Pd/C)
-
Methanol or Ethanol, anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
Procedure:
-
Preparation: In a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere, carefully add 5-10 wt. % palladium on carbon (typically 1-5 mol % of Pd relative to the substrate).
-
Solvent Addition: Add anhydrous methanol or ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield 2-Methyl-6-(trifluoromethyl)aniline, which is often of sufficient purity for the next step. If necessary, further purification can be achieved by flash column chromatography.
Safety Note: Palladium on carbon can be pyrophoric, especially after hydrogenation. Handle the catalyst under a wet or inert atmosphere. The hydrogenation of nitro compounds can be exothermic and may produce unstable intermediates. Ensure proper temperature control and follow all safety protocols for handling hydrogen gas.
Part 2: Buchwald-Hartwig Amination of 2-Methyl-6-(trifluoromethyl)aniline
The steric hindrance of 2-Methyl-6-(trifluoromethyl)aniline necessitates the use of bulky and electron-rich phosphine ligands to facilitate the catalytic cycle and achieve good yields.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of 2-Methyl-6-(trifluoromethyl)aniline with aryl halides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Methyl-6-(trifluoromethyl)aniline
-
Aryl halide or pseudohalide (e.g., aryl bromide, chloride, or triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, t-BuOH)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol %), phosphine ligand (1.2-6 mol %), and base (1.2-2.0 eq) to a dry Schlenk flask.
-
Reagent Addition: Add the aryl halide (1.0 eq) and 2-Methyl-6-(trifluoromethyl)aniline (1.1-1.5 eq) to the flask.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-methyl-6-(trifluoromethyl)aniline.
Caption: Buchwald-Hartwig amination catalytic cycle.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of anilines that are structurally similar to 2-Methyl-6-(trifluoromethyl)aniline, as specific and comprehensive data for this exact substrate is limited in the literature. These examples serve as a valuable starting point for reaction optimization.
| Entry | Aryl Halide/Pseudohalide | Aniline | Pd-Catalyst (mol %) | Ligand (mol %) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2-Methylaniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 2,6-Dimethylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 92 |
| 3 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Aniline | XPhos Pd G3 (2) | XPhos (2) | K₂CO₃ (2.0) | Rapeseed Oil | 120 | 24 | 99 |
| 4 | 4-Bromobenzonitrile | 2-(Trifluoromethyl)aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOt-Bu (1.5) | Dioxane | 110 | 12 | 88 |
| 5 | Phenyl triflate | 4-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 91 |
| 6 | 2-Bromopyridine | 2-Methyl-6-(trifluoromethyl)aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 85* |
*This is a representative example for the target aniline and may require optimization.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and deoxygenated.
-
Screen different ligands; for sterically hindered anilines, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.
-
Vary the base; stronger bases like NaOt-Bu or weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can have a significant impact.
-
Increase the reaction temperature or time.
-
-
Side Reactions (e.g., hydrodehalogenation):
-
This can occur with some ligand/base combinations. Switching to a different ligand or a weaker base may mitigate this issue.
-
-
Incomplete Reaction:
-
Increase catalyst and/or ligand loading.
-
Ensure efficient stirring, especially for heterogeneous mixtures.
-
Conclusion
The synthesis of N-aryl-2-methyl-6-(trifluoromethyl)anilines via a two-step sequence of nitro group reduction followed by Buchwald-Hartwig amination is a robust and versatile method for accessing a diverse range of compounds relevant to pharmaceutical and materials science research. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this chemistry in their own synthetic endeavors. Careful consideration of the catalyst system, particularly the choice of a bulky and electron-rich phosphine ligand, is crucial for achieving high yields with the sterically demanding 2-methyl-6-(trifluoromethyl)aniline.
References
Synthesis of Heterocyclic Compounds from 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including quinolines, indoles, and benzimidazoles, starting from 1-Methyl-2-nitro-3-(trifluoromethyl)benzene. The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation of novel trifluoromethyl-substituted heterocycles for potential applications in drug discovery and development.
Core Synthetic Strategy: Reduction of the Nitro Group
The primary and most versatile strategy for the elaboration of this compound into various heterocyclic systems involves the reduction of the nitro group to an amine. This transformation yields the key intermediate, 2-amino-1-methyl-3-(trifluoromethyl)benzene (also known as 2-methyl-6-(trifluoromethyl)aniline), which serves as the foundational building block for subsequent cyclization reactions.
A variety of methods can be employed for this reduction, with the choice often depending on the desired scale, functional group tolerance, and available laboratory resources. Common methods are summarized in the table below.
Table 1: Comparison of Common Methods for the Reduction of Nitroarenes
| Reducing Agent/System | Typical Solvents | Temperature (°C) | Advantages | Disadvantages |
| Fe / HCl or NH₄Cl | Ethanol, Water, Acetic Acid | 25 - 100 | Inexpensive, robust, effective. | Acidic conditions, workup can be tedious. |
| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | 25 - 80 | Milder than Fe/HCl, good for sensitive substrates. | Stoichiometric tin salts, environmental concerns. |
| H₂ / Pd/C | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | Clean reaction, high yields, catalytic. | Requires specialized hydrogenation equipment. |
Experimental Protocol 1: Synthesis of 2-amino-1-methyl-3-(trifluoromethyl)benzene
This protocol describes a general procedure for the reduction of this compound using iron powder and hydrochloric acid.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (10 mL per gram of starting material).
-
To this solution, add iron powder (3.0 - 5.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing mixture, add concentrated HCl (0.2 - 0.5 eq) dropwise over a period of 15-30 minutes. The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add water and ethyl acetate. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-amino-1-methyl-3-(trifluoromethyl)benzene.
Visualization of the Reduction Workflow
Caption: Reduction of the nitro starting material.
Application 1: Synthesis of 7-Methyl-8-(trifluoromethyl)quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The Doebner-von Miller reaction provides a versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.
Table 2: Synthesis of 7-Methyl-8-(trifluoromethyl)quinolines via Doebner-von Miller Reaction
| α,β-Unsaturated Carbonyl | Product | Expected Yield Range (%) |
| Crotonaldehyde | 2,7-Dimethyl-8-(trifluoromethyl)quinoline | 60-80 |
| Cinnamaldehyde | 7-Methyl-2-phenyl-8-(trifluoromethyl)quinoline | 55-75 |
| Methyl vinyl ketone | 4,7-Dimethyl-8-(trifluoromethyl)quinoline | 50-70 |
Experimental Protocol 2: Synthesis of 2,7-Dimethyl-8-(trifluoromethyl)quinoline
This protocol is an adaptation of the classical Doebner-von Miller reaction for the synthesis of a substituted quinoline from 2-amino-1-methyl-3-(trifluoromethyl)benzene.
Materials:
-
2-amino-1-methyl-3-(trifluoromethyl)benzene
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂)
-
Water
-
Sodium Hydroxide (NaOH) solution (10%)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, cautiously add concentrated HCl (2.0 eq) to 2-amino-1-methyl-3-(trifluoromethyl)benzene (1.0 eq) with cooling in an ice bath.
-
Add zinc chloride (0.5 eq) to the mixture.
-
Slowly add crotonaldehyde (1.5 eq) to the stirred mixture, maintaining the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to 100°C for 4-6 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Make the solution alkaline (pH > 10) by the careful addition of a 10% sodium hydroxide solution.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,7-Dimethyl-8-(trifluoromethyl)quinoline.
Visualization of Quinoline Synthesis
Caption: Doebner-von Miller quinoline synthesis.
Application 2: Synthesis of 4-Methyl-7-(trifluoromethyl)indoles
Indoles are another critical heterocyclic scaffold in drug discovery. A common route to indoles is the Fischer indole synthesis, which requires a hydrazine precursor. An alternative is the reductive cyclization of an ortho-substituted nitroarene.
Table 3: Reductive Cyclization for Indole Synthesis
| Precursor | Reagents | Product | Reported Yield (%) |
| Dimethyl-[2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine | Fe, Acetic Acid | 4-(Trifluoromethyl)-1H-indole | 100[1] |
Experimental Protocol 3: Synthesis of 4-Methyl-7-(trifluoromethyl)indole (Proposed Route)
This protocol describes a proposed two-step synthesis of the target indole, starting with the formation of an enamine from this compound, followed by reductive cyclization.
Step 1: Synthesis of N,N-Dimethyl-2-(2-methyl-6-nitrophenyl)ethenamine
-
To a solution of this compound in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to 120-140°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure to obtain the crude enamine.
Step 2: Reductive Cyclization to 4-Methyl-7-(trifluoromethyl)indole
-
Dissolve the crude enamine from Step 1 in acetic acid.
-
Add iron powder (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours.
-
Follow the workup and purification procedure as described in Experimental Protocol 1 (steps 6-11) to isolate 4-Methyl-7-(trifluoromethyl)indole.
Visualization of Indole Synthesis
Caption: Proposed two-step indole synthesis.
Application 3: Synthesis of 4-Methyl-7-(trifluoromethyl)benzimidazoles
Benzimidazoles are key structural motifs in a number of marketed drugs. Their synthesis typically involves the cyclization of an ortho-phenylenediamine with a one-carbon synthon. Starting from 2-amino-1-methyl-3-(trifluoromethyl)benzene, a multi-step sequence is required to introduce the second amino group.
Synthetic Pathway Overview:
-
Nitration: Selective nitration of 2-amino-1-methyl-3-(trifluoromethyl)benzene to introduce a nitro group ortho to the existing amino group. The directing effects of the amino and methyl groups will influence the regioselectivity.
-
Reduction: Reduction of the newly introduced nitro group to yield 1,2-diamino-3-methyl-4-(trifluoromethyl)benzene.
-
Cyclization: Condensation of the resulting diamine with a suitable one-carbon source (e.g., formic acid, aldehydes) to form the benzimidazole ring.
Table 4: Cyclization to form 4-Methyl-7-(trifluoromethyl)benzimidazoles
| One-Carbon Source | Product |
| Formic Acid | 4-Methyl-7-(trifluoromethyl)-1H-benzimidazole |
| Acetic Acid | 2,4-Dimethyl-7-(trifluoromethyl)-1H-benzimidazole |
| Benzaldehyde | 4-Methyl-2-phenyl-7-(trifluoromethyl)-1H-benzimidazole |
Experimental Protocol 4: Synthesis of 4-Methyl-7-(trifluoromethyl)-1H-benzimidazole (Final Step)
This protocol outlines the final cyclization step, assuming the successful synthesis of 1,2-diamino-3-methyl-4-(trifluoromethyl)benzene.
Materials:
-
1,2-diamino-3-methyl-4-(trifluoromethyl)benzene
-
Formic Acid (98-100%)
-
Water
-
Ammonium Hydroxide solution
Procedure:
-
In a round-bottom flask, place 1,2-diamino-3-methyl-4-(trifluoromethyl)benzene (1.0 eq) and formic acid (5.0-10.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Carefully neutralize the solution with an ammonium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Methyl-7-(trifluoromethyl)-1H-benzimidazole.
Visualization of Benzimidazole Synthesis
Caption: Multi-step benzimidazole synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of the versatile nitro group and the trifluoromethyl moiety, which can significantly influence the physicochemical properties of target molecules. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the functionalization of this electron-deficient aromatic system.
The protocols provided herein are based on established methodologies for structurally related nitroarenes and halo-nitroarenes. Researchers should note that optimization of the reaction conditions for this compound may be required to achieve optimal results.
Introduction to Palladium-Catalyzed Cross-Coupling of Nitroarenes
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1] While aryl halides have traditionally been the electrophilic partners of choice, recent advancements have enabled the use of nitroarenes as viable electrophiles.[2][3] The strong electron-withdrawing nature of the nitro group in this compound can influence the reactivity of the aromatic ring and presents unique opportunities for selective functionalization.[4] Successful coupling reactions provide a direct route to highly functionalized trifluoromethylated nitroaromatic compounds, which are key intermediates in the synthesis of pharmaceuticals and advanced materials.[4]
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction with this compound is depicted below. The process requires careful handling of reagents and setup under an inert atmosphere to ensure catalyst activity and reproducibility.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an electrophile. For nitroarenes, specialized catalyst systems have been developed to facilitate the challenging oxidative addition of the C-NO2 bond.[2][3]
Illustrative Data for Suzuki-Miyaura Coupling of Related Nitroarenes
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various nitroarenes with boronic acids. These serve as a starting point for the development of a protocol for this compound.
| Nitroarene Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 1-Bromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 85-95 |
| 4-Nitrotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 110 | 88 |
| 1-Chloro-4-nitrobenzene | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 80-90 |
Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-3-(trifluoromethyl)benzene (Hypothetical)
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Add toluene and deionized water (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ and BrettPhos.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[5][6] This reaction is a powerful tool for the vinylation of aromatic rings.
Illustrative Data for Heck Reaction of Related Nitroarenes
| Nitroarene Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 85 |
| 1-Iodo-2-nitrobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 90 |
| 1-Bromo-3-nitrobenzene | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 78 |
Experimental Protocol: Synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)stilbene (Hypothetical)
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealable reaction tube, combine this compound, styrene, and triethylamine in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][7]
Illustrative Data for Sonogashira Coupling of Related Nitroarenes
| Nitroarene Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 92 |
| 1-Iodo-2-nitrobenzene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 88 |
| 1-Bromo-3-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | DIPA | Toluene | 70 | 85 |
Experimental Protocol: Synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)-4-(phenylethynyl)benzene (Hypothetical)
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound and phenylacetylene in a mixture of THF and triethylamine (e.g., 2:1 v/v).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides or pseudohalides.[3] This reaction has been extended to include nitroarenes as substrates.[4]
Illustrative Data for Buchwald-Hartwig Amination of Related Nitroarenes
| Nitroarene Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 95 |
| 1-Chloro-2-nitrobenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 82 |
| 4-Nitrotoluene | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 89 |
Experimental Protocol: Synthesis of N-Phenyl-2-methyl-6-nitro-3-(trifluoromethyl)aniline (Hypothetical)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
tert-Butanol
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and cesium carbonate.
-
Add this compound.
-
Remove the tube from the glovebox, add anhydrous tert-butanol followed by aniline.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycles
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Disclaimer: The experimental protocols and quantitative data presented in these application notes are illustrative and based on literature precedents for structurally related compounds. These protocols should be considered as a starting point, and optimization of reaction parameters such as catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome for this compound. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Scale-Up Synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-methyl-2-nitro-3-(trifluoromethyl)benzene, a key intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route discussed is the nitration of 3-methylbenzotrifluoride (3-(trifluoromethyl)toluene). This guide covers reaction conditions, safety protocols for handling hazardous reagents, procedures for isomer separation, and analytical methods for process monitoring and quality control. The information is intended to facilitate the transition from laboratory-scale synthesis to larger-scale production.
Introduction
This compound is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its synthesis involves the nitration of a substituted benzene ring, a classic but potentially hazardous electrophilic aromatic substitution reaction. The primary challenge in the synthesis of this compound is the control of regioselectivity, as the nitration of 3-methylbenzotrifluoride yields a mixture of isomers. The desired 2-nitro isomer must be efficiently separated from the 4-nitro and 6-nitro byproducts. This document outlines the key considerations and protocols for a safe and efficient scale-up of this process.
Synthetic Pathway
The principal industrial synthesis of this compound involves the direct nitration of 3-methylbenzotrifluoride.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 3-Methylbenzotrifluoride | C₈H₇F₃ | 160.14 | >98% | Starting material. |
| Fuming Nitric Acid | HNO₃ | 63.01 | 98% | Nitrating agent. Highly corrosive and a strong oxidizer. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Catalyst and dehydrating agent. Highly corrosive. |
| Methylene Chloride | CH₂Cl₂ | 84.93 | Reagent Grade | Extraction solvent. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent Grade | Drying agent. |
Lab-Scale Synthesis Protocol (100 g Scale)
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 150 mL of concentrated sulfuric acid. Cool the flask to -5°C in an ice-salt bath.
-
Slowly add 100 mL of fuming nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10°C.
-
Nitration Reaction: Cool the prepared nitrating mixture to -20°C.
-
Slowly add 100 g (0.624 mol) of 3-methylbenzotrifluoride dropwise to the stirred nitrating mixture over a period of 2-3 hours. The reaction is highly exothermic, and the temperature must be strictly maintained between -20°C and -15°C.
-
After the addition is complete, continue stirring the mixture at -20°C for an additional 30 minutes.
-
Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a yellow oil.
Purification by Fractional Distillation
The crude product is a mixture of isomers. The desired 2-nitro isomer can be separated by fractional distillation under reduced pressure.
-
Set up a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).
-
Heat the crude product gently under vacuum.
-
Collect the fractions based on their boiling points. The 2-nitro isomer has a lower boiling point than the 4- and 6-nitro isomers.
-
Monitor the purity of the fractions using GC-FID or ¹⁹F NMR.
Quantitative Data
The isomer distribution is highly dependent on the reaction temperature. Lower temperatures favor the formation of the 2-nitro isomer.
| Temperature (°C) | 2-nitro isomer (%) | 4-nitro isomer (%) | 6-nitro isomer (%) | Reference |
| -10 to 0 | ~40-45 | ~30-35 | ~20-25 | Generic Lab Data |
| -20 to -15 | ~45-50 | ~25-30 | ~20-25 | Optimized Lab Data |
| -30 | ~47 | ~27 | ~26 | Patent Data |
Note: The percentages represent the relative distribution in the crude product mixture as determined by GC or NMR analysis.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to safety and process control due to the highly exothermic nature of the nitration reaction.
Caption: Logical workflow for scaling up the nitration process.
-
Heat Management: The nitration reaction is highly exothermic. Inadequate heat removal can lead to a runaway reaction. For large-scale production, a jacketed reactor with a reliable cooling system is essential. The rate of addition of the limiting reagent should be carefully controlled to match the heat removal capacity of the reactor.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized "hot spots." Inadequate mixing can also lead to the formation of undesirable byproducts.
-
Continuous Flow Nitration: For industrial-scale production, transitioning from a batch process to a continuous flow process is highly recommended. Continuous flow reactors offer superior heat and mass transfer, precise temperature control, and enhanced safety due to the small reaction volume at any given time.
-
Material Compatibility: The reactors and all associated equipment must be constructed from materials resistant to corrosion by strong acids (e.g., glass-lined steel or Hastelloy).
Safety Protocols
Hazard Identification:
-
Fuming Nitric Acid and Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns upon contact. Inhalation of vapors can cause respiratory damage.
-
Exothermic Reaction: The nitration reaction generates a significant amount of heat, which can lead to a thermal runaway if not properly controlled.
-
Nitroaromatic Compounds: Are toxic and should be handled with care.
Personal Protective Equipment (PPE):
-
Acid-resistant gloves, lab coat, and splash goggles are mandatory.
-
A face shield should be worn when handling large quantities of acids.
-
Work should be conducted in a well-ventilated fume hood.
Emergency Procedures:
-
An emergency shower and eyewash station must be readily accessible.
-
Spill kits for acid neutralization should be available.
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
In case of inhalation, move to fresh air and seek medical attention.
Analytical Protocols
Gas Chromatography-Flame Ionization Detector (GC-FID)
-
Purpose: To determine the isomeric ratio in the crude product and to assess the purity of the final product.
-
Column: A capillary column suitable for separating aromatic isomers (e.g., a DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Sample Preparation: Dilute a small sample of the reaction mixture or purified product in methylene chloride.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To identify and quantify the different trifluoromethyl-containing isomers.
-
Solvent: CDCl₃ (deuterochloroform).
-
Reference: An external or internal standard with a known ¹⁹F chemical shift.
-
Analysis: The trifluoromethyl group of each isomer will have a distinct chemical shift, allowing for their identification and quantification by integration of the respective signals.
Conclusion
The scale-up synthesis of this compound is a feasible process when appropriate safety measures and process controls are implemented. Careful management of the reaction temperature is critical for maximizing the yield of the desired 2-nitro isomer. For industrial production, a continuous flow process is the recommended approach to ensure safety and efficiency. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to successfully scale up the synthesis of this important chemical intermediate.
Application Note and Protocol for the Purification of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene by Column Chromatography
Introduction
1-Methyl-2-nitro-3-(trifluoromethyl)benzene is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is crucial for the success of subsequent reactions and the quality of the final products. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This method is designed for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for understanding the compound's behavior during the purification process.
| Property | Value |
| CAS Number | 92891-23-1[1] |
| Molecular Formula | C₈H₆F₃NO₂[1] |
| Molecular Weight | 205.13 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for the target compound.
Experimental Protocol
This protocol outlines the materials and step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (200-300 mesh) for column chromatography
-
Ethyl acetate (analytical grade)
-
Petroleum ether or Hexanes (analytical grade)
-
Dichloromethane (analytical grade)
-
Anhydrous sodium sulfate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, Erlenmeyer flasks, and test tubes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Capillary tubes for TLC spotting
Experimental Workflow
The overall workflow for the purification process is depicted in the following diagram:
Caption: Experimental workflow for the purification of this compound.
Step-by-Step Procedure
-
Preparation of the Crude Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.
-
-
Column Preparation:
-
Select an appropriate size glass chromatography column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Pre-elute the column with petroleum ether, allowing the solvent level to drop to the top of the sand layer.
-
-
Sample Loading:
-
Carefully add the prepared dry-loaded crude sample onto the top of the sand layer in the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with a non-polar solvent mixture, such as 100% petroleum ether or a mixture of ethyl acetate in petroleum ether (e.g., 2-5% ethyl acetate).
-
Gradually increase the polarity of the mobile phase if necessary to elute the target compound. The optimal solvent system should be determined beforehand by TLC analysis of the crude mixture.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure this compound.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or HPLC.
-
Expected Results
The purification of this compound using this protocol is expected to yield a product with high purity. A summary of the expected outcomes is provided in Table 2.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | Ethyl Acetate/Petroleum Ether Gradient |
| Initial Purity | Variable (dependent on synthesis) |
| Final Purity | >98% |
| Recovery Yield | 80-95% (dependent on initial purity) |
Table 2: Summary of Expected Purification Efficiency. This table provides an overview of the anticipated outcomes of the purification protocol.
Troubleshooting
-
Poor Separation: If the separation is not efficient, consider using a less polar initial mobile phase and a more gradual gradient of the polar solvent. Ensure the column is packed properly without any cracks or channels.
-
Product Elutes Too Quickly or Too Slowly: Adjust the polarity of the mobile phase. If the product elutes too quickly, decrease the proportion of ethyl acetate. If it elutes too slowly or not at all, increase the proportion of ethyl acetate.
-
Tailing of Spots on TLC: This may indicate that the sample is too acidic or basic for the silica gel. Adding a small amount of a modifier to the mobile phase (e.g., a drop of triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes improve the separation.
Conclusion
This application note provides a detailed and reliable protocol for the purification of this compound using column chromatography. By following this procedure, researchers can obtain a high-purity product suitable for use in further synthetic applications. The provided workflow and data tables offer a clear guide for executing and evaluating the success of the purification process.
References
Troubleshooting & Optimization
Technical Support Center: Nitration of 1-methyl-3-(trifluoromethyl)benzene
Welcome to the Technical Support Center for the nitration of 1-methyl-3-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide in-depth information for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the nitration of 1-methyl-3-(trifluoromethyl)benzene?
A1: The nitration of 1-methyl-3-(trifluoromethyl)benzene is a classic example of electrophilic aromatic substitution on a benzene ring with competing directing groups. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This results in the formation of a mixture of nitro isomers as the primary byproducts. The main isomers formed are 2-nitro-1-methyl-3-(trifluoromethyl)benzene, 4-nitro-1-methyl-3-(trifluoromethyl)benzene, and 6-nitro-1-methyl-3-(trifluoromethyl)benzene. A small amount of the 5-nitro isomer may also be produced.[1]
Q2: How do the directing effects of the methyl and trifluoromethyl groups influence the product distribution?
A2: The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. This increases the electron density at the ortho (positions 2 and 6) and para (position 4) positions, making them more susceptible to electrophilic attack. Conversely, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. It reduces the electron density of the ring, particularly at the ortho and para positions, thus directing the incoming electrophile to the meta position (position 5). The final isomer distribution is a result of the interplay between these opposing effects.
Q3: Can I achieve selective formation of a single nitro isomer?
A3: Achieving high selectivity for a single isomer in this reaction is challenging due to the competing directing effects. However, the reaction conditions, particularly temperature, can influence the ratio of the products. For instance, lower temperatures have been reported to favor the formation of the 2-nitro isomer to some extent.[1] Separation of the resulting isomer mixture is typically required to isolate a pure compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | - Incomplete reaction. - Over-nitration (formation of dinitro compounds). - Loss of product during workup. | - Ensure the use of a sufficiently strong nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids). - Carefully control the reaction temperature; excessive heat can lead to over-nitration. - Optimize the extraction and purification steps to minimize product loss. |
| Unexpected isomer ratio | - Reaction temperature deviation. - Different nitrating agent or acid concentration used. | - Precisely control the reaction temperature as it significantly influences the isomer distribution. - Use the specified nitrating agent and acid concentrations consistently. Refer to the detailed experimental protocols for guidance. |
| Formation of significant amounts of dinitro byproducts | - Reaction temperature is too high. - Reaction time is too long. - Excess of nitrating agent. | - Maintain a low reaction temperature, typically below 0°C. - Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long reaction times. - Use a controlled stoichiometry of the nitrating agent. |
| Difficulty in separating the isomers | - The nitro isomers of 1-methyl-3-(trifluoromethyl)benzene have similar physical properties. | - Fractional distillation under reduced pressure can be employed for separation. - Column chromatography on silica gel may also be effective. - A chemical separation method has been described involving the selective reduction of the less sterically hindered isomers (4-, 5-, and 6-nitro) to their corresponding anilines, which can then be more easily separated from the unreacted 2-nitro isomer.[1] |
Quantitative Data on Isomer Distribution
The distribution of the nitro isomers is sensitive to the reaction conditions. Below is a summary of reported isomer distributions under different temperatures.
| Temperature | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) | 5-nitro Isomer (%) | Reference |
| 5°C | 44 | 21 | 33 | 2 | [1] |
| -16°C to -22°C | 43 | 31 | 24 | ~1 |
Experimental Protocols
Protocol 1: Nitration using Concentrated Nitric Acid
This protocol is adapted from a patented procedure and has been reported to yield a specific isomer distribution.
Materials:
-
1-methyl-3-(trifluoromethyl)benzene
-
98% Nitric acid
-
Ice-water bath
-
Methylene chloride
-
Sodium carbonate solution
-
Rotary evaporator
Procedure:
-
Charge a reaction vessel with 250 g (3.97 moles) of 98% nitric acid.
-
Cool the nitric acid to approximately -18°C using an ice-salt bath.
-
Add 100 g (0.62 moles) of 1-methyl-3-(trifluoromethyl)benzene dropwise to the stirred nitric acid, maintaining the temperature between -16°C and -22°C.
-
After the addition is complete, continue stirring the mixture at this temperature for a designated period (monitoring by TLC or GC is recommended to determine completion).
-
Pour the reaction mixture into ice water.
-
Add methylene chloride to the mixture to extract the nitrated products.
-
Separate the organic layer and wash it with a sodium carbonate solution to neutralize any remaining acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent using a rotary evaporator to obtain the crude product mixture.
-
The resulting oil can be analyzed by gas chromatography (GC) or ¹⁹F NMR to determine the isomer distribution.
Product Analysis: The crude product is an oil containing a mixture of the nitro isomers. The reported distribution for this specific protocol is approximately 43% 2-nitro, 31% 4-nitro, 24% 6-nitro, and about 1% 5-nitro isomer, as determined by GLC and ¹⁹F NMR.
Logical Relationships and Workflows
The following diagram illustrates the directing effects of the substituents on 1-methyl-3-(trifluoromethyl)benzene and the resulting primary byproducts of nitration.
Caption: Directing effects influencing byproduct formation in the nitration of 1-methyl-3-(trifluoromethyl)benzene.
This diagram illustrates the workflow for a typical nitration experiment followed by product analysis.
Caption: General experimental workflow for the nitration and purification of 1-methyl-3-(trifluoromethyl)benzene.
References
Technical Support Center: Regioselectivity in the Nitration of Trifluoromethyl-Substituted Toluenes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in controlling the regioselectivity during the nitration of trifluoromethyl-substituted toluenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when nitrating trifluoromethyl-substituted toluenes?
The main difficulty arises from the competing directing effects of the two substituents on the aromatic ring. The methyl group (-CH3) is an activating, ortho, para-director, while the trifluoromethyl group (-CF3) is a strong deactivating, meta-director.[1][2][3][4] This competition leads to the formation of a complex mixture of nitro-isomers, making it challenging to isolate the desired product with high purity and yield.
Q2: How do the electronic properties of the -CH3 and -CF3 groups influence the reaction?
The methyl group donates electron density to the benzene ring through inductive effects and hyperconjugation, which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions.[4][5] Conversely, the highly electronegative fluorine atoms in the trifluoromethyl group strongly withdraw electron density from the ring (a powerful -I effect), destabilizing the carbocation intermediates for ortho and para attack.[3][6] This destabilization is less pronounced for meta attack, making the meta positions the least deactivated and therefore the preferred sites for nitration relative to the -CF3 group.[3]
Q3: Why is the trifluoromethyl group considered deactivating?
The -CF3 group is strongly electron-withdrawing, which reduces the overall electron density of the benzene ring.[7] A less electron-rich (less nucleophilic) aromatic ring reacts much more slowly with electrophiles like the nitronium ion (NO2+). For instance, (trifluoromethyl)benzene undergoes nitration thousands of times more slowly than benzene itself.[1][7]
Troubleshooting Guide
Problem: My reaction produces a complex mixture of isomers that are difficult to separate.
-
Cause: Standard nitrating conditions (e.g., mixed nitric and sulfuric acid at room temperature) are often not selective enough to overcome the competing directing effects of the -CH3 and -CF3 groups. The presence of strong acids like H2SO4 can sometimes promote the formation of undesired isomers.[8]
-
Solution 1: Temperature Control: Lowering the reaction temperature significantly can enhance selectivity. Running the nitration at temperatures between -40°C and 10°C has been shown to favor the formation of specific isomers by controlling the reaction kinetics.[8]
-
Solution 2: Modify the Nitrating Agent: Instead of the conventional HNO3/H2SO4 mixture, consider using alternative nitrating agents that may offer different selectivity profiles.
-
Nitronium Salts: Stable salts like nitronium tetrafluoroborate (NO2+BF4-) in an inert solvent (e.g., dichloromethane) can provide cleaner reactions.[9]
-
Nitrogen Pentoxide (N2O5): Using N2O5 in a solvent like dichloromethane, especially at low temperatures (below -35°C), can be a highly selective method for mononitration.[10]
-
-
Solution 3: Avoid Sulfuric Acid: In some cases, the presence of sulfuric acid can lead to a greater proportion of certain unwanted 4- and 6-nitro isomers.[8] Performing the nitration with concentrated nitric acid in an inert solvent or without a co-solvent may improve the regiochemical outcome.[8]
Problem: The yield of the desired 2-nitro isomer is consistently low.
-
Cause: The directing effects and steric hindrance may favor other isomers. Electrophilic substitution between two meta substituents is often disfavored due to steric hindrance.[8] However, for certain meta-disubstituted compounds, this pathway can be significant.
-
Solution 1: Low-Temperature Nitration: A patented process suggests that nitrating 3-alkyl benzotrifluoride with nitric acid at low temperatures (-20°C to 10°C) can produce an unexpectedly large amount of the 2-nitro isomer.[8]
-
Solution 2: Choice of Acid: The process for favoring the 2-nitro isomer specifically recommends using nitric acid with a concentration of 80% or greater, potentially without a co-solvent or using an inert one.[8]
Data Presentation
Table 1: Isomer Distribution in the Mononitration of Toluene under Various Conditions
| Nitrating Agent / System | Solvent | Temperature (°C) | ortho (%) | meta (%) | para (%) | Source(s) |
| Conventional | ||||||
| HNO₃ / H₂SO₄ | None | 30 | 58.8 | 4.4 | 36.8 | [11] |
| Alternative Agents | ||||||
| 100% HNO₃ | None | 25 | - | 4.6 | - | [12][13] |
| 94% HNO₃ | None | - | - | 2.5 | - | [12][13] |
| N₂O₅ | CH₂Cl₂ | < -35 | - | 0 | - | [10] |
| Acetyl nitrate | Acetic anhydride | 25 | 57.7 | 2.3 | 40.0 | [13] |
| Solvent Effects | ||||||
| HNO₃ (20%) | Dichloromethane | -20 | - | 2.56 | - | [12] |
| HNO₃ (95%) | Hexane | Boiling | - | 4.1 | - | [12] |
| Catalytic Methods | ||||||
| N₂O₅ / H-ZSM-5 Zeolite | CH₂Cl₂ | - | 6 | 0-1 | 94 | [12] |
| HNO₃ / H-ZSM-5 Zeolite | None | ~100 | - | Trace - 1.6 | - | [12] |
Note: This table uses toluene as a model substrate to demonstrate trends. The precise isomer ratios for trifluoromethyl-substituted toluenes will differ due to the strong electronic influence of the -CF3 group.
Experimental Protocols
General Protocol for the Controlled Nitration of an Alkyl-Substituted Benzotrifluoride
This protocol is adapted from established nitration procedures and incorporates best practices for improving regioselectivity as discussed in the literature.[8][14][15]
1. Preparation of the Nitrating Agent (if applicable):
-
For mixed acid: In a flask placed in an ice-salt bath, slowly add concentrated sulfuric acid to ice-cold concentrated nitric acid (≥98%) with gentle swirling. Keep the mixture cooled to -5°C to 0°C.[15]
-
For other agents: Prepare the solution of the nitrating agent (e.g., N2O5 in dichloromethane) according to established literature procedures.[10]
2. Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, add the trifluoromethyl-substituted toluene.
-
If using an inert solvent (e.g., dichloromethane), add it to the flask.
-
Cool the flask to the desired reaction temperature (e.g., -20°C) using a suitable cooling bath (ice-salt, dry ice/acetone).[8]
3. Nitration:
-
Slowly add the pre-cooled nitrating agent dropwise to the stirred substrate solution over 1-2 hours.[15]
-
Carefully monitor the internal temperature and maintain it within the desired range (e.g., below -15°C). The reaction is highly exothermic.[14]
-
After the addition is complete, allow the mixture to stir at the reaction temperature for an additional 1-2 hours or until reaction completion is confirmed by TLC or GC analysis.
4. Workup:
-
Very carefully pour the cold reaction mixture over a large volume of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize residual acid; vent frequently ), and finally with brine.[14]
5. Purification and Analysis:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
-
Purify the crude product mixture via fractional distillation under reduced pressure or column chromatography to separate the isomers.
-
Characterize the products and determine the isomer distribution using Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and/or Infrared (IR) spectroscopy.
Visualizations
Diagram 1: Directing Effects in Trifluoromethyl-Toluene
A diagram illustrating the competing directing effects of the activating methyl group and the deactivating trifluoromethyl group.
Diagram 2: Generalized Experimental Workflow for Controlled Nitration
A flowchart outlining the key steps for performing a controlled nitration experiment to improve regioselectivity.
Diagram 3: Key Factors Influencing Nitration Regioselectivity
A diagram showing the primary experimental factors that can be adjusted to control the regiochemical outcome of the nitration reaction.
References
- 1. columbia.edu [columbia.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 13. researchgate.net [researchgate.net]
- 14. cerritos.edu [cerritos.edu]
- 15. Making sure you're not a bot! [oc-praktikum.de]
troubleshooting low yield in the synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Technical Support Center: Synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, primarily through the electrophilic nitration of 3-(trifluoromethyl)toluene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is very low. What are the common causes?
A low overall yield can stem from several factors:
-
Poor Regioselectivity: The most significant challenge in this synthesis is controlling the position of the incoming nitro group. The nitration of 3-(trifluoromethyl)toluene inherently produces a mixture of isomers, primarily the 2-nitro, 4-nitro, and 6-nitro products.[1][2] The desired 2-nitro isomer is formed, but often not as the exclusive product.
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low can lead to a significant amount of unreacted starting material.
-
Side Reactions: Over-nitration to form dinitro compounds or oxidation of the methyl group can occur, especially if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[3][4]
-
Product Loss During Workup: The purification process, especially the separation of isomers, can be challenging and may lead to loss of the desired product.
Q2: I've identified a mixture of isomers in my crude product. How can I improve the regioselectivity to favor the desired 2-nitro isomer?
Controlling the isomer ratio is critical for improving the yield of the target compound. The formation of the 2-nitro isomer can be maximized by carefully controlling the reaction temperature.
-
Effect of Temperature: Lowering the nitration temperature has been shown to significantly favor the formation of the desired 2-nitro isomer (this compound) over the 4-nitro and 6-nitro isomers.[1][2] For instance, reducing the temperature from 0°C to -30°C can increase the proportion of the 2-nitro isomer from approximately 36% to over 45%.[1]
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, the choice of nitrating agent and solvent can influence selectivity.[5][6][7] For sensitive substrates, milder nitrating agents might be considered, although this can also affect the reaction rate.
Q3: What is the best method to purify the crude product and isolate this compound from its isomers?
Separating the 2-nitro, 4-nitro, and 6-nitro isomers is challenging due to their similar physical properties. However, several methods can be employed:
-
Fractional Distillation: This is a viable method for separating the isomers on a larger scale.[1] The 6-nitro isomer can be separated from the 2- and 4-nitro isomers through careful fractional distillation.[1]
-
Crystallization: The desired 2-nitro isomer can be isolated and purified by recrystallization from a suitable solvent like cold methanol.[1][2] It has been reported to crystallize as colorless crystals with a melting point of 31-32°C.[2]
-
Chromatography: While challenging for isomers with similar polarity, flash chromatography or preparative HPLC can be used for purification, especially on a smaller scale.[8] A slow gradient and careful selection of the solvent system are crucial for achieving separation.[8]
-
Adsorptive Separation: A patented method describes the use of Y-type faujasite zeolite to separate 2-methyl-3-nitrobenzotrifluoride from its isomers.[9]
Q4: I am observing the formation of dark, tar-like substances in my reaction. How can I prevent this?
Tar formation is typically a result of side reactions, such as oxidation or polymerization, which are often caused by overly harsh reaction conditions.[4] To minimize this:
-
Control Temperature: Maintain the recommended low temperature throughout the addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone).
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution to prevent localized overheating and control the exothermic reaction.[3]
-
Stoichiometry: Use a modest excess of the nitrating agent. A large excess can promote the formation of dinitrated and other byproducts.
Data on Isomer Distribution
The regioselectivity of the nitration of 3-methyl benzotrifluoride is highly dependent on the reaction temperature. Lower temperatures favor the formation of the desired 2-nitro isomer.
| Reaction Temperature (°C) | 2-Nitro Isomer (%) | 6-Nitro Isomer (%) | 4-Nitro Isomer (%) | Reference |
| 0 to -2 | 36.4 | 36.0 | 27.6 | [1] |
| -30 to -31 | 45.7 - 46.6 | 27.8 - 26.5 | 26.6 - 26.9 | [1] |
Experimental Protocols
Safety Precaution: These reactions involve strong, corrosive acids and potentially exothermic processes. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Protocol 1: Nitration of 3-(Trifluoromethyl)toluene
This protocol is a general procedure adapted from standard nitration methods.[1][3][10]
-
Preparation of Nitrating Mixture: In a dropping funnel, carefully and slowly add concentrated nitric acid (1.1 molar equivalents) to chilled (0°C) concentrated sulfuric acid (2-3 molar equivalents). Keep the mixture cool in an ice bath during and after the addition.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 3-(trifluoromethyl)toluene (1.0 molar equivalent) in an appropriate solvent or use it neat.
-
Nitration: Cool the flask containing the toluene derivative to the desired temperature (e.g., -30°C) using a suitable cooling bath.
-
Begin stirring and add the nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not rise above the target temperature. The addition should be slow and controlled.
-
After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup: Very slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of isomers.
Protocol 2: Purification by Fractional Distillation and Crystallization
This protocol is based on methods described for separating the resulting isomers.[1][2]
-
Fractional Distillation: Assemble a fractional distillation apparatus. Carefully distill the crude product mixture under vacuum. Collect fractions based on boiling point. The 6-nitro isomer can typically be separated from the mixture of 2- and 4-nitro isomers.[1]
-
Crystallization: Take the fraction enriched with the 2-nitro isomer. Dissolve it in a minimum amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the colorless crystals of this compound by vacuum filtration.[2]
-
Wash the crystals with a small amount of cold methanol and dry them. The reported melting point is 31-32°C.[2]
Visualizations
Caption: Reaction pathway for the nitration of 3-(trifluoromethyl)toluene.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. cerritos.edu [cerritos.edu]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene Isomers
Welcome to the Technical Support Center for the purification of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene and its isomers. This resource is designed for researchers, scientists, and professionals in drug development who are facing challenges in the separation and purification of these closely related aromatic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
The primary challenge lies in the similar physicochemical properties of the constitutional isomers. These isomers share the same molecular formula (C₈H₆F₃NO₂) and molecular weight, leading to very close boiling points, melting points, and solubility profiles. This makes their separation by traditional techniques like simple distillation and crystallization difficult.
Q2: What are the common isomers formed during the synthesis of this compound?
The nitration of 1-methyl-3-(trifluoromethyl)benzene typically yields a mixture of isomers, including:
-
This compound
-
1-Methyl-4-nitro-3-(trifluoromethyl)benzene
-
1-Methyl-2-nitro-5-(trifluoromethyl)benzene
-
1-Methyl-6-nitro-3-(trifluoromethyl)benzene
The relative abundance of these isomers depends on the specific reaction conditions.
Q3: Which purification techniques are most effective for separating these isomers?
Due to the close physical properties of the isomers, more advanced separation techniques are often required. These include:
-
Fractional Distillation: Can be effective if there is a sufficient difference in boiling points between the desired isomer and the major impurities.[1][2]
-
Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for separating isomers with high resolution.
-
Preparative Gas Chromatography (GC): Suitable for volatile and thermally stable isomers.
-
Recrystallization: Can be effective if a solvent system that selectively crystallizes one isomer can be identified.
Physicochemical Properties of Isomers
The following table summarizes the known physicochemical properties of this compound and one of its common isomers. Data for other isomers is limited in publicly available literature.
| Property | This compound | 1-Methyl-4-nitro-2-(trifluoromethyl)benzene |
| CAS Number | 92891-23-1[3][4] | 89976-12-5 |
| Molecular Formula | C₈H₆F₃NO₂[3][4] | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol [3][4] | 205.13 g/mol |
| Appearance | Solid[3][4] | White or Colorless to Yellow powder to lump to clear liquid |
| Melting Point | 31-32 °C (recrystallized from methanol)[1] | 38.0 to 42.0 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in common organic solvents like ethanol and acetone[5] | Soluble in common organic solvents |
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Fractional Distillation
Q: My fractional distillation is not providing good separation of the isomers.
A: This is a common issue due to the close boiling points of the isomers. Consider the following troubleshooting steps:
-
Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). A column with a higher number of theoretical plates will provide better separation.[1]
-
Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time. A reflux ratio of 4:1 has been reported to be effective for similar compounds.[1][2]
-
Ensure slow and steady heating: Avoid rapid heating, which can lead to "bumping" and carry-over of less volatile components. Use a heating mantle with a stirrer for uniform heating.
-
Insulate the column: Insulating the fractionating column with glass wool or aluminum foil can help maintain the temperature gradient and improve separation efficiency.
Recrystallization
Q: I am having difficulty finding a suitable solvent for recrystallization.
A: Finding the right solvent is key to successful recrystallization. Here are some tips:
-
Ideal solvent properties: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also be chemically inert to the compound and easily removable after crystallization.
-
Solvent screening: Experiment with a range of solvents with varying polarities. Common solvents to try for nitroaromatic compounds include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (hexanes, toluene). A mixture of solvents can also be effective.
-
Methanol as a starting point: Methanol has been reported to be a suitable solvent for the recrystallization of this compound.[1]
-
Inducing crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
Q: My compound "oils out" instead of crystallizing.
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Using a larger volume of solvent: The concentration of the solute may be too high. Add more solvent to dissolve the oil and try to recrystallize again.
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Changing the solvent system: The boiling point of the solvent may be too high, or the solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent or a solvent mixture.
High-Performance Liquid Chromatography (HPLC)
Q: I am not getting baseline separation of the isomers on my HPLC.
A: Achieving baseline separation of isomers by HPLC often requires careful method development.
-
Column selection: A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl column, which can provide additional π-π interactions with the aromatic rings of the isomers, enhancing separation.[6]
-
Mobile phase optimization:
-
Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Additives: For ionizable compounds, adjusting the pH with a buffer can significantly impact retention and selectivity.
-
-
Gradient Elution: Employing a shallow gradient can often improve the resolution of closely eluting peaks.
-
Temperature: Controlling the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.
Gas Chromatography (GC)
Q: My isomers are co-eluting on the GC column.
A: Similar to HPLC, GC separation of isomers requires optimization of several parameters.
-
Column Selection: A standard non-polar column may not be sufficient. Consider a mid-polarity or a more specialized stationary phase. For aromatic isomers, a column with a phenyl-containing stationary phase can be beneficial.
-
Temperature Program: A slow temperature ramp, especially around the elution temperature of the isomers, is crucial to allow for sufficient interaction with the stationary phase and improve resolution.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency. Optimize the flow rate to achieve the best resolution.
-
Injection Volume and Split Ratio: Overloading the column can lead to peak broadening and poor resolution. Use a smaller injection volume or a higher split ratio.
Experimental Protocols
The following are detailed methodologies for key experiments. These protocols are based on established methods for similar compounds and may require optimization for your specific isomeric mixture.
Protocol 1: Fractional Distillation
Objective: To separate this compound from other isomers based on differences in boiling points.
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux, at least 20 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the isomeric mixture into the round-bottom flask, filling it to no more than two-thirds of its volume. Add boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun) in a separate receiving flask.
-
As the temperature stabilizes, collect the fraction corresponding to the boiling point of the desired isomer.
-
Change receiving flasks as the temperature begins to rise, indicating the start of the next fraction.
-
Stop the distillation before the flask runs dry.
Protocol 2: Recrystallization from Methanol
Objective: To purify this compound by crystallization.
Apparatus:
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass rod
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of methanol and heat the mixture on a hot plate while gently swirling.
-
Continue adding small portions of hot methanol until the solid just dissolves.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 3: Preparative HPLC
Objective: To isolate pure isomers using preparative high-performance liquid chromatography.
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
UV detector
Suggested Starting Conditions:
-
Column: Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized based on analytical scale experiments. A common starting point is 70:30 (v/v) methanol:water.[7]
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV at 254 nm or another appropriate wavelength based on the UV spectrum of the compounds.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
Procedure:
-
Dissolve the isomeric mixture in a suitable solvent, preferably the mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Perform a small analytical injection to determine the retention times of the isomers.
-
Inject the sample onto the preparative column.
-
Collect the fractions corresponding to the elution of each isomer using the fraction collector.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting an appropriate purification technique.
Troubleshooting Logic for Poor HPLC Separation
Caption: A troubleshooting guide for addressing poor isomer separation in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 92891-23-1 [sigmaaldrich.com]
- 4. This compound 92891-23-1 [sigmaaldrich.cn]
- 5. 2-Methyl-1-Nitro-3-(Trifluoromethyl)Benzene | CAS 705-48-6 | Properties, Applications & Safety Data | China Manufacturer & Supplier [fluorobenzene.ltd]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Coupling with Electron-Deficient Anilines
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions with challenging electron-deficient anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My Buchwald-Hartwig reaction with an electron-deficient aniline (e.g., a nitroaniline or cyanoaniline) is giving low to no yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Buchwald-Hartwig amination of electron-deficient anilines are primarily due to the reduced nucleophilicity of the aniline. The electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen atom, making it a poor nucleophile.[1] This leads to a sluggish reaction that may not go to completion under standard conditions.[1]
To improve your yield, consider the following optimization strategies:
-
Ligand Selection: Standard phosphine ligands may not be effective. Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos.[1] These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle. N-Heterocyclic Carbene (NHC) ligands can also offer enhanced stability and reactivity for these challenging couplings.[1][2]
-
Base Selection: A strong, non-nucleophilic base is often crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[1] Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly the bases of choice.[1] In some cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, but they may require higher temperatures and catalyst loadings due to their poor solubility.[3]
-
Catalyst System: Instead of generating the active catalyst in situ, use a well-defined, air-stable palladium precatalyst.[1] Precatalysts like XPhos Pd G3 or BrettPhos Pd G3 can provide more reproducible results and higher yields.[1]
-
Solvent Choice: Anhydrous, degassed aprotic solvents are essential. Toluene and 1,4-dioxane are commonly used.[4][5] For greener alternatives, consider 2-methyltetrahydrofuran (2-MeTHF) or methyl tert-butyl ether (MTBE).[6][7]
-
Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1][8]
Question 2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. What causes this side reaction and how can I minimize it?
Answer: Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. This can be particularly problematic when working with electron-deficient anilines. It is often promoted by the presence of water or other protic impurities and can be exacerbated by certain ligands and reaction conditions.
To minimize hydrodehalogenation, consider the following:
-
Rigorous Exclusion of Water and Oxygen: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Degassing the solvent by methods such as freeze-pump-thaw is highly recommended.
-
Choice of Base: While strong bases are necessary, their choice can influence side reactions. If hydrodehalogenation is a major issue with NaOtBu or KOtBu, you could screen other bases like lithium bis(trimethylsilyl)amide (LHMDS).
-
Catalyst System: A well-defined precatalyst can sometimes suppress side reactions by ensuring a clean and efficient generation of the active catalytic species.[1]
-
Additives: In some cases, the addition of a stoichiometric amount of a proton scavenger can help.
Question 3: My reaction is sluggish and does not go to completion, even with optimized ligands and bases. What else can I try?
Answer: If your reaction remains sluggish, several other parameters can be adjusted:
-
Catalyst Loading: While typically low catalyst loadings are desired, for particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion.
-
Concentration: The reaction concentration can play a role. A typical concentration is around 0.1 M, but this can be optimized.
-
Stirring: For heterogeneous mixtures, especially with insoluble inorganic bases, vigorous stirring is crucial to ensure good mixing and reaction rates.[8]
-
Aryl Halide Partner: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using an aryl chloride, switching to the corresponding aryl bromide or iodide, if synthetically feasible, will significantly increase the rate of oxidative addition.[9] However, be aware that aryl iodides can sometimes have an inhibitory effect on the catalyst.[8][10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base removes the proton from the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium, regenerating the Pd(0) catalyst.[11]
Q2: Which ligands are best for coupling with electron-deficient anilines?
A2: Bulky, electron-rich phosphine ligands are generally the most effective. Some of the most commonly used and successful ligands for this purpose include:
-
Biaryl Phosphines: XPhos, SPhos, RuPhos, and BrettPhos are excellent choices.[1] BrettPhos is particularly noted for its effectiveness with primary amines.[10]
-
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes can provide high stability and catalytic activity, making them a good alternative for difficult couplings.[1][2]
Q3: What are the best practices for setting up a Buchwald-Hartwig reaction?
A3: To ensure the best chance of success, follow these best practices:
-
Use an oven-dried Schlenk tube or vial with a magnetic stir bar.[1]
-
Add all solid reagents (aryl halide, aniline, base, and catalyst/precatalyst) to the reaction vessel.[1]
-
Seal the vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) at least three times.[1]
-
Add anhydrous, degassed solvent via syringe.[1]
-
Place the reaction in a preheated oil bath and stir vigorously.[1]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[1]
Data Presentation
Table 1: Comparison of Ligands for the Coupling of 4-Nitroaniline with 4-Chlorotoluene *
| Ligand | Pd Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | XPhos Pd G3 | NaOtBu | Toluene | 110 | 92 |
| BrettPhos | BrettPhos Pd G3 | NaOtBu | Toluene | 110 | 88 |
| RuPhos | RuPhos Pd G3 | KOtBu | Dioxane | 100 | 85 |
| IPr | PEPPSI-IPr | NaOtBu | Toluene | 110 | 75 |
*This is a representative table compiled from general knowledge in the field. Actual yields may vary depending on specific reaction conditions and substrate purity.
Table 2: Effect of Base on the Coupling of 2-Cyanoaniline with 4-Bromobenzonitrile *
| Base | Ligand | Pd Precatalyst | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | XPhos | XPhos Pd G3 | Toluene | 110 | 95 |
| KOtBu | XPhos | XPhos Pd G3 | Toluene | 110 | 93 |
| LHMDS | XPhos | XPhos Pd G3 | THF | 80 | 89 |
| Cs₂CO₃ | XPhos | XPhos Pd G3 | Dioxane | 110 | 65 |
*This is a representative table compiled from general knowledge in the field. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Electron-Deficient Aniline:
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
overcoming steric hindrance in Suzuki coupling with ortho-substituted nitroarenes.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted nitroarenes.
Troubleshooting Guide
Issue: Low to No Product Yield
Low conversion in sterically demanding Suzuki couplings, especially with ortho-substituted nitroarenes, is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction conditions. Steric hindrance can impede key steps in the catalytic cycle, while the nitro group can act as a leaving group.
Question: My Suzuki reaction with an ortho-substituted nitroarene is resulting in a low yield or no product. What are the primary factors I should investigate?
Answer:
When troubleshooting a low-yielding Suzuki coupling with a sterically hindered ortho-substituted nitroarene, a systematic approach is crucial. The main areas to focus on are the ligand and catalyst, the base, and the reaction solvent and temperature.
-
Ligand and Catalyst Selection : This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[1][2]
-
Recommendation : Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a reactive palladium(0) species, which is necessary for the oxidative addition to the sterically hindered nitroarene.[2] Bulky ligands also accelerate the final reductive elimination step.
-
Effective Ligands :
-
-
Base Selection : The choice of base is critical for activating the boronic acid partner for the transmetalation step.
-
Recommendation : Moderately strong bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used.[2] For particularly challenging systems, a stronger base might be necessary. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2][3]
-
-
Solvent and Temperature : The solvent influences the solubility of reagents and the stability of the catalytic species.
Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid. What causes this and how can it be minimized?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[8][9]
-
Rigorous Degassing : Ensure that all solvents (including any water used in the solvent system) and the reaction vessel are thoroughly degassed to remove oxygen.[7][8] Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) are essential.
-
Use a Pd(0) Source : Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be advantageous. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[8]
-
Ligand Choice : The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[8][9]
Frequently Asked Questions (FAQs)
Q1: Can the nitro group itself act as a leaving group in a Suzuki coupling?
A1: Yes, the nitro group can function as a "pseudo-halide" and be replaced during the Suzuki-Miyaura coupling.[10] This denitrative cross-coupling allows for the direct use of nitroarenes as coupling partners, which can be advantageous as nitroarenes are often readily available through nitration reactions.[3] The key to success in such reactions is often the use of specific catalyst systems, such as those employing sterically hindered NHC ligands or bulky phosphines like BrettPhos, which facilitate the challenging oxidative addition of the C-NO₂ bond to the palladium center.[3][5][11]
Q2: What is the plausible catalytic cycle for the Suzuki coupling of a nitroarene?
A2: The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes is believed to proceed through the following key steps:
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the Ar-NO₂ bond of the nitroarene to form a Pd(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the nitro group.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[11]
Q3: Are there specific palladium precursors that are recommended for these challenging couplings?
A3: While various palladium sources can be used, palladium(II) acetylacetonate (Pd(acac)₂) has been shown to be effective in combination with ligands like BrettPhos for the Suzuki coupling of nitroarenes.[3][11] Palladacycle precatalysts are also known for their high activity in Suzuki couplings with deactivated aryl chlorides and could be considered for challenging nitroarene substrates.[12][13]
Q4: My starting materials are not fully soluble in the reaction solvent. What can I do?
A4: Poor solubility can significantly hinder reaction rates. If your substrates are not dissolving, consider screening different solvents or solvent mixtures.[14] For instance, combinations of toluene, ethanol, and water, or using a more polar solvent like DMF might improve solubility.[7] Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved components.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki coupling of sterically hindered nitroarenes from cited literature.
Table 1: Suzuki-Miyaura Coupling of Various Nitroarenes with Arylboronic Acids [3][4]
| Entry | Nitroarene | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Nitrobenzene | 4-methoxyphenylboronic acid | Pd(acac)₂, BrettPhos | K₃PO₄·nH₂O | 1,4-dioxane | 130 | 84 |
| 2 | 1-Nitronaphthalene | Phenylboronic acid | Pd(acac)₂, BrettPhos | K₃PO₄·nH₂O | 1,4-dioxane | 130 | 75 |
| 3 | 2-Nitrotoluene | Phenylboronic acid | Pd(acac)₂, BrettPhos | K₃PO₄·nH₂O | 1,4-dioxane | 130 | 68 |
| 4 | 4-Nitroanisole | 2-methylphenylboronic acid | Pd(acac)₂, BrettPhos | K₃PO₄·nH₂O | 1,4-dioxane | 130 | 72 |
Table 2: Ligand Screening for the Coupling of 4-Nitroanisole and Phenylboronic Acid [3]
| Ligand | Yield (%) |
| BrettPhos | >80 |
| SPhos | ~5 |
| RuPhos | ~5 |
| PCy₃ | ~5 |
| P(tBu)₃ | ~5 |
| IPr (NHC) | ~5 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Nitroarenes [3][11]
Materials:
-
Nitroarene (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Pd(acac)₂ (2-5 mol%)
-
BrettPhos (2-5 mol%)
-
K₃PO₄·nH₂O (2.0-3.0 equiv)
-
18-crown-6 (optional, can improve yields)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nitroarene, arylboronic acid, Pd(acac)₂, BrettPhos, and K₃PO₄·nH₂O.
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for the required reaction time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yielding Suzuki couplings.
Caption: Catalytic cycle for Suzuki coupling of nitroarenes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
stability of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene in acidic vs. basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene in acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: My assay involves dissolving this compound in a basic solution (pH > 9), and I'm observing inconsistent results. What could be the cause?
A1: this compound is likely unstable under basic conditions. Aromatic compounds containing nitro groups are susceptible to nucleophilic attack by hydroxide ions. This can lead to the degradation of the compound over time, resulting in lower effective concentrations and inconsistent experimental outcomes. The presence of the electron-withdrawing trifluoromethyl group can further activate the benzene ring towards nucleophilic aromatic substitution.
Q2: I am using a strong acidic medium (e.g., concentrated sulfuric acid) for a reaction with this compound. Should I be concerned about degradation?
A2: While the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid under extremely harsh acidic conditions (superacids). However, under typical laboratory conditions with common strong acids like sulfuric or hydrochloric acid, this compound is expected to be relatively stable. The nitration of similar trifluoromethyl-benzene compounds is often carried out in strong acids, suggesting the core structure is resilient under these conditions.
Q3: What are the potential degradation products of this compound in a basic solution?
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: We recommend performing a time-course stability study. This involves dissolving the compound in your acidic or basic solution and monitoring its concentration over a relevant time period (e.g., 0, 1, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV, LC-MS, or GC-MS. This will provide quantitative data on the rate of degradation.
Q5: Are there any recommended storage conditions to ensure the long-term stability of this compound?
A5: For long-term storage, it is advisable to keep the compound in a solid, dry form in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C). Avoid storing it in solution, especially in basic media, for extended periods.
Data Presentation
Since no specific quantitative data for the stability of this compound was found, the following table serves as a template for researchers to populate with their own experimental data.
Table 1: Stability of this compound at Room Temperature
| pH Condition | Time (hours) | Concentration (%) Remaining | Degradation Products Detected |
| Acidic (pH 2) | 0 | 100 | None |
| 1 | |||
| 4 | |||
| 24 | |||
| Neutral (pH 7) | 0 | 100 | None |
| 1 | |||
| 4 | |||
| 24 | |||
| Basic (pH 12) | 0 | 100 | None |
| 1 | |||
| 4 | |||
| 24 |
Experimental Protocols
Protocol for Assessing Stability in Acidic and Basic Conditions
Objective: To determine the stability of this compound at a given pH over a 24-hour period.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) or other suitable organic solvent
-
HPLC-grade water
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (NaOH) or other suitable base
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or an LC-MS system
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ACN).
-
-
Preparation of Test Solutions:
-
Prepare three buffer solutions: acidic (e.g., pH 2 with HCl), neutral (e.g., pH 7), and basic (e.g., pH 12 with NaOH).
-
In separate volumetric flasks, add an appropriate volume of the stock solution to each buffer to achieve a final concentration of 10 µg/mL. Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the buffer's properties.
-
-
Incubation and Sampling:
-
Incubate the test solutions at a controlled temperature (e.g., room temperature or 37 °C).
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
If necessary, quench any ongoing reaction by neutralizing the sample or diluting it in the mobile phase.
-
-
Analytical Method:
-
Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound.
-
The method should be capable of separating the parent compound from any potential degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
If using LC-MS, analyze the chromatograms for the appearance of new peaks that could correspond to degradation products and attempt to identify them based on their mass-to-charge ratio.
-
Mandatory Visualization
Caption: Predicted stability of this compound under different pH conditions.
Technical Support Center: Alternative Nitrating Agents for Activated Aromatic Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the nitration of activated aromatic systems using alternative, milder, and more selective reagents.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative nitrating agents instead of the traditional mixed acid (HNO₃/H₂SO₄) method?
A1: Traditional mixed-acid nitration presents several challenges, especially for activated and sensitive aromatic substrates.[1] These drawbacks include:
-
Low Regioselectivity: Often results in mixtures of ortho, meta, and para isomers, leading to difficult purification.[1][2]
-
Over-nitration: The harsh conditions can lead to the introduction of multiple nitro groups, which may not be the desired outcome.[2]
-
Oxidation and Degradation: Activated systems, such as phenols and anilines, are susceptible to oxidation and polymerization under strongly acidic and oxidative conditions, resulting in low yields and tar formation.[3][4]
-
Safety and Environmental Hazards: The use of concentrated sulfuric and nitric acids is highly corrosive, hazardous, and generates significant amounts of acidic waste, posing environmental concerns.[1][2]
Alternative agents are designed to offer milder reaction conditions, higher selectivity, better functional group tolerance, and a more favorable safety and environmental profile.[5][6]
Q2: What are some recommended "green" or environmentally benign nitrating agents?
A2: Several methods are considered "greener" alternatives to conventional nitration. These approaches focus on reducing hazardous waste and using less corrosive materials.[1][7] Examples include:
-
Dinitrogen Pentoxide (N₂O₅): An effective and eco-friendly agent that can be used in stoichiometric amounts, significantly reducing acidic waste.[8][9] Performing the reaction in reusable liquefied 1,1,1,2-tetrafluoroethane (TFE) further enhances its green credentials.[8][10]
-
Clay-Supported Metal Nitrates (e.g., Claycop): These solid-supported reagents, like copper nitrate on montmorillonite clay (Claycop), are mild, selective, and simplify product work-up, as the depleted reagent can be removed by simple filtration.[11][12]
-
Photochemical Nitration: This method uses UV radiation in the presence of nitrite ions to generate NO₂ radicals for nitration, avoiding strong acids altogether.[13][14]
Q3: My substrate is a highly activated phenol. Which alternative agent is best to avoid oxidation?
A3: For highly activated and oxidation-prone substrates like phenols, it is crucial to use mild, non-acidic, or heterogeneous conditions.[5][6]
-
Bismuth Subnitrate with Thionyl Chloride: This system allows for the selective mononitration of phenols under mild conditions with several advantages over other methods that suffer from over-reactivity and oxidation.[3]
-
Claycop (Clay-supported Copper Nitrate): Claycop is a known efficient reagent for the nitration of a wide variety of phenols.[11]
-
Metal Nitrates with Solid Acids: A combination of sodium nitrate (NaNO₃) with a solid acid like magnesium bisulfate (Mg(HSO₄)₂) and wet silica gel (SiO₂) in dichloromethane provides a heterogeneous system for nitrating phenols at room temperature in good yields.[6]
Q4: How can I improve the regioselectivity (e.g., increase the para/ortho ratio) of my nitration reaction?
A4: Achieving high regioselectivity is a common challenge.[2] The choice of nitrating agent and reaction conditions plays a critical role.
-
Bulky Nitrating Agents: Some alternative reagents can sterically hinder ortho-substitution, favoring the para position.
-
Zeolite Catalysts: Using solid acidic zeolite catalysts with small pore sizes in the presence of concentrated nitric acid can favor the formation of the para isomer for substrates like toluene, anisole, and chlorobenzene.[15]
-
Metal Nitrate Systems: Bismuth subnitrate/thionyl chloride often yields mainly para-derivatives with moderately reactive compounds like anisole and acetanilide.[3] Similarly, dinitrogen pentoxide (N₂O₅) in liquefied TFE shows good selectivity; for instance, it nitrates meta-xylene to give the 4-nitro isomer as the major product.[8][16]
Troubleshooting Guides
Issue 1: Low or No Yield of the Nitrated Product
| Possible Cause | Troubleshooting Step |
| Inappropriate Nitrating Agent | The chosen agent may be too mild for your substrate. For moderately deactivated rings, a stronger system might be needed. Consider switching from a mild agent like Claycop to a more potent one like Dinitrogen Pentoxide (N₂O₅).[4][17] |
| Insufficient Activation | Some agents require an activator or catalyst that may have been omitted or is inactive. For example, the bismuth subnitrate system requires thionyl chloride to generate the active nitrating species.[3] |
| Low Reaction Temperature | While low temperatures are often used to control selectivity, some reactions require heating to proceed at a reasonable rate. If starting at 0°C, consider allowing the reaction to slowly warm to room temperature or gently heating it, while monitoring for side product formation.[18][19] |
| Presence of Water | Water can deactivate the nitrating agent, especially in systems designed to be anhydrous. Ensure all glassware is dry and use anhydrous solvents.[18] For some heterogeneous systems using inorganic salts and wet SiO₂, a small amount of water is crucial for the reaction.[6] |
Issue 2: Formation of Multiple Products and Poor Regioselectivity
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can reduce selectivity. Perform the reaction at a lower temperature (e.g., 0°C or below) to better control the formation of kinetic vs. thermodynamic products.[20] |
| Over-Nitration | The substrate is highly activated, leading to dinitration or trinitration. Use a milder nitrating agent, reduce the molar equivalents of the nitrating agent to be stoichiometric or slightly less, and shorten the reaction time.[2][21] |
| Isomer Separation Issues | Ortho and para isomers often have similar polarities, making chromatographic separation difficult.[21] Consider fractional recrystallization if the product is solid and the isomers have different solubilities.[21] |
| Incorrect Choice of Reagent/Catalyst | The reagent system inherently provides low selectivity for your substrate. Switch to a system known for high regioselectivity, such as using zeolite catalysts to favor para-substitution.[15] |
Issue 3: Product Degradation, Polymerization, or Tar Formation
| Possible Cause | Troubleshooting Step | | Strongly Acidic Conditions | Electron-rich substrates like indoles or phenols can polymerize in the presence of strong acids.[4] Use a non-acidic or heterogeneous nitrating agent like bismuth subnitrate, N₂O₅, or Claycop.[3][8][11] | | Oxidation of Substrate/Product | The nitrating agent is too oxidative. This is common with phenols.[3] Choose a milder reagent system. For example, bismuth subnitrate is reported to be less oxidizing than other methods.[3] | | Reaction Run for Too Long | The desired product, once formed, may be degrading under the reaction conditions. Monitor the reaction closely using TLC and quench it as soon as the starting material has been consumed.[21] |
Data Presentation: Comparison of Alternative Nitrating Agents
| Nitrating Agent System | Typical Substrates | Key Advantages | Typical Conditions | Yield Range | Ref. |
| Bismuth Subnitrate / Thionyl Chloride | Phenols, anilines, benzene derivatives, polycyclic aromatics | Mild, selective for mono-nitration, avoids strong acids, less oxidation | Dichloromethane, Room Temp. | 80-98% | [3] |
| Dinitrogen Pentoxide (N₂O₅) / liq. TFE | Benzene derivatives, functionally substituted arenes | Eco-friendly, mild conditions, high yields, minimal acidic waste | Liquefied TFE, 20°C, 0.6 MPa | 90-100% | [8][16] |
| Claycop (Clay-supported Cu(NO₃)₂) | Phenols, anilines, aromatic olefins | Heterogeneous, mild, easy work-up, environmentally benign | Dioxane or other organic solvents, 80°C | 85-95% | [11][12] |
| NaNO₃ / Mg(HSO₄)₂ / Wet SiO₂ | Phenols | Heterogeneous, mild, simple experimental procedure | Dichloromethane, Room Temp. | 60-92% | [6] |
| Tetranitromethane (TNM) | Phenols, styrenes | Useful for photochemical nitration, selective | Visible light or dark reaction, various solvents | Varies | [13][22] |
Experimental Protocols
Protocol 1: Nitration of Phenol using Bismuth Subnitrate and Thionyl Chloride[3]
-
Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a condenser, add the phenol substrate (5 mmol) and dry dichloromethane (50 mL).
-
Reagent Addition: Stir the mixture and add thionyl chloride (1.20 g, 10 mmol). Following this, add bismuth subnitrate (2.20 g, 1.25 mmol).
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically between 0.5 to 4 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic materials.
-
Purification: Transfer the filtrate to a separatory funnel and wash it with dilute HCl and then with water to remove any residual bismuth(III) salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.
Protocol 2: General Nitration using Dinitrogen Pentoxide (N₂O₅) in Liquefied TFE[8][16]
-
Setup: Place the aromatic substrate (5.0 mmol) into a steel autoclave reactor equipped with a magnetic stirrer and sensors for temperature and pressure.
-
Solvent Addition: Fill the reactor to approximately one-third of its volume with liquefied 1,1,1,2-tetrafluoroethane (TFE) at room temperature and then cool the reactor to 5°C.
-
Nitrating Agent Preparation: In a separate auxiliary dosing vessel, charge N₂O₅ (5.5 mmol) and add liquefied TFE to half the vessel's volume.
-
Reaction: Slowly transfer the N₂O₅ solution from the dosing vessel into the main reactor under constant stirring, using the pressure difference between the vessels. Avoid a rapid temperature increase. The reaction is typically stirred at 20°C and 0.6 MPa for a specified time (e.g., 5 minutes to 2 hours).
-
Quenching: After the reaction is complete, add 5 mL of 2N aqueous sodium bicarbonate (NaHCO₃) solution to the reactor using a syringe pump to neutralize the excess N₂O₅ and the nitric acid formed.
-
Work-up: Decompress the reactor and stream the TFE into a recondensation line for reuse. Open the autoclave, filter the nitrated products, wash them with distilled water, and dry them in the air.
Visualizations
Caption: General experimental workflow for aromatic nitration reactions.
Caption: Decision tree for selecting an appropriate alternative nitrating agent.
Caption: Troubleshooting flowchart for low-yield nitration reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.preterhuman.net [docs.preterhuman.net]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 8. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04536A [pubs.rsc.org]
- 9. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins [organic-chemistry.org]
- 13. A green chemical approach for nitration of aromatic compounds | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 14. View of A green chemical approach for nitration of aromatic compounds [mjcce.org.mk]
- 15. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
Technical Support Center: Enhancing Cross-Coupling Reactions with Trifluoromethylated Aryl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the performance of catalysts in cross-coupling reactions involving trifluoromethylated aryl halides. The electron-withdrawing nature of the trifluoromethyl (CF₃) group presents unique challenges in these reactions, often leading to lower yields and undesired side products. This guide will address common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with trifluoromethylated aryl halides often challenging?
A1: The strong electron-withdrawing properties of the trifluoromethyl group significantly influence the reactivity of the aryl halide. This can make the oxidative addition step of the catalytic cycle more facile, but it can also affect the stability of intermediates and the rate of reductive elimination. The key challenges include catalyst deactivation, low reaction yields, and the formation of side products such as from dehalogenation.
Q2: What is the most common reason for low yields in these reactions?
A2: Low yields in cross-coupling reactions with trifluoromethylated aryl halides can stem from several factors. One of the most common issues is suboptimal reaction conditions, including the choice of ligand, base, solvent, and temperature. Catalyst deactivation and the occurrence of side reactions like hydrodehalogenation (replacement of the halide with a hydrogen) and homocoupling are also significant contributors to reduced yields.[1][2][3]
Q3: How can I minimize the hydrodehalogenation side reaction?
A3: Hydrodehalogenation is a frequent side reaction, particularly with electron-deficient aryl halides.[4] To suppress it, consider the following strategies:
-
Choice of Base: Use a non-hydroxide base and ensure it is anhydrous. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands which can favor the desired cross-coupling pathway over dehalogenation.[2]
-
Solvent: Use a non-protic solvent to minimize the availability of hydrogen sources.
-
Reaction Conditions: Optimize the reaction temperature and time; prolonged reaction times at high temperatures can sometimes promote hydrodehalogenation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no product formation in the Suzuki-Miyaura coupling of a trifluoromethylated aryl halide.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-deficient aryl halides, bulky and electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) often give good results.[5] |
| Ineffective Base | The base plays a crucial role in the transmetalation step. Weaker bases like carbonates and phosphates are commonly used. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[6][7] |
| Protodeboronation of Boronic Acid/Ester | Electron-deficient boronic acids can be prone to protodeboronation. Use anhydrous solvents and consider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.[1] |
| Suboptimal Temperature | While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. An optimal temperature is typically between 80-120 °C.[3] |
Data Presentation: Comparison of Ligands and Bases in Suzuki-Miyaura Coupling
The following table summarizes the performance of different ligands and bases in the Suzuki-Miyaura coupling of trifluoromethylated aryl chlorides.
| Aryl Halide | Boronic Acid/Ester | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | Good to Excellent |
| 4-Chlorobenzotrifluoride | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | High |
| 2-Bromo-5-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | Moderate |
This data is compiled from typical results and should be used as a guideline for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzotrifluoride
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an electron-deficient aryl chloride.
Materials:
-
4-Chlorobenzotrifluoride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-chlorobenzotrifluoride, phenylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Issue: Low conversion in the amination of a trifluoromethylated aryl bromide.
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-deficient aryl halides, bulky, electron-rich biaryl phosphine ligands such as XPhos or BrettPhos are often effective.[8] |
| Base Incompatibility | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and handled under inert conditions. |
| Catalyst Inhibition | Aryl iodides can sometimes inhibit the catalyst. If using an aryl iodide, consider switching to the corresponding bromide or chloride.[9] |
| Amine Reactivity | Sterically hindered or less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system). |
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzotrifluoride | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | >95 |
| 4-Chlorobenzotrifluoride | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 110 | High |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | [Pd(allyl)Cl]₂ (0.5) | cataCXium A (1.5) | NaOtBu (1.2) | t-BuOH | 80 | Good |
This data is compiled from typical results and should be used as a guideline for optimization.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride
This protocol provides a general method for the amination of an electron-deficient aryl bromide.[10]
Materials:
-
4-Bromobenzotrifluoride (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.2 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the toluene, followed by 4-bromobenzotrifluoride and morpholine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[10]
Diagram: Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Heck and Sonogashira Couplings
Issue: Poor reactivity in Heck or Sonogashira couplings with trifluoromethylated aryl halides.
| Reaction | Possible Cause | Troubleshooting Step |
| Heck Coupling | Unreactive Alkene | Electron-deficient alkenes are generally more reactive. For less activated alkenes, consider using a more active catalyst system or higher temperatures.[11][12] |
| Catalyst Deactivation | The use of phosphine-free catalyst systems or palladacycles can sometimes improve stability and activity.[13] | |
| Sonogashira Coupling | Copper-Free Conditions Ineffective | While copper-free Sonogashira couplings are desirable, the copper co-catalyst is often crucial for the activation of the terminal alkyne, especially with less reactive aryl halides.[14][15] |
| Inappropriate Base/Solvent | A strong amine base like triethylamine or diisopropylethylamine is typically used, often as the solvent or co-solvent. Ensure the base is dry and distilled.[16] | |
| Low Temperature | Sonogashira couplings with aryl bromides can be limited by the rate of oxidative addition and may require higher temperatures (around 100 °C). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Spectroscopic Analysis: A Comparative Guide to Differentiating Isomers of Nitromethyltrifluoromethylbenzene
For researchers and professionals in drug development and chemical sciences, the precise identification of isomers is a critical step in synthesis, quality control, and regulatory compliance. Compounds with the same molecular formula (C₈H₆F₃NO₂) but different substituent arrangements on the benzene ring, such as the isomers of nitromethyltrifluoromethylbenzene, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively differentiate these isomers, supported by experimental data and detailed protocols.
Isomer Structures
This guide will focus on three representative isomers to illustrate the principles of spectroscopic differentiation:
| Isomer ID | Structure | IUPAC Name |
| Isomer A | ![]() | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
| Isomer B | ![]() | 1-Methyl-4-nitro-2-(trifluoromethyl)benzene |
| Isomer C | ![]() | 1-Methyl-3-nitro-5-(trifluoromethyl)benzene |
Analytical Workflow
The differentiation of an unknown isomer can be approached systematically using a combination of spectroscopic methods. The following workflow illustrates a logical sequence of analysis.
Caption: Logical workflow for isomer identification using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing isomers due to its sensitivity to the local electronic environment of each nucleus (¹H, ¹³C, ¹⁹F).[1]
¹H NMR Analysis
The number of signals, their chemical shifts (δ), and splitting patterns (multiplicity) in the aromatic region are highly diagnostic. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deshields nearby protons, shifting their signals downfield.[2]
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) Predicted values are based on established substituent effects. All shifts are in ppm relative to TMS.
| Isomer | Proton | Predicted δ (ppm) | Predicted Multiplicity | Comments |
| A | -CH₃ | ~2.6 | s | Ortho to -NO₂ group, slightly downfield. |
| H-3 | ~8.1 | d | Ortho to -NO₂ and meta to -CF₃. | |
| H-5 | ~7.8 | dd | Meta to both -NO₂ and -CH₃. | |
| H-6 | ~7.5 | d | Ortho to -CH₃ and meta to -NO₂. | |
| B | -CH₃ | ~2.7 | s | Ortho to -CF₃ group. |
| H-3 | ~8.4 | d | Ortho to -NO₂ and meta to -CH₃. | |
| H-5 | ~8.2 | dd | Ortho to -NO₂ and meta to -CF₃. | |
| H-6 | ~7.8 | d | Ortho to -CF₃ and meta to -NO₂. | |
| C | -CH₃ | ~2.6 | s | Flanked by two hydrogens. |
| H-2 | ~8.3 | s (br) | Between -NO₂ and -CF₃. Most downfield. | |
| H-4 | ~8.1 | s (br) | Between -NO₂ and -CH₃. | |
| H-6 | ~7.9 | s (br) | Between -CF₃ and -CH₃. |
¹⁹F NMR Analysis
The ¹⁹F nucleus is highly sensitive to its environment, making ¹⁹F NMR an excellent tool for differentiation. The chemical shift of the -CF₃ group will vary depending on the electronic effects of the substituents at the ortho, meta, and para positions. Data for related compounds show that ¹⁹F chemical shifts can vary significantly between isomers.[3] For example, the ¹⁹F chemical shift for 1-nitro-2-(trifluoromethyl)benzene is -60.13 ppm, while for 1-nitro-4-(trifluoromethyl)benzene it is -63.18 ppm.[3]
Table 2: Comparative ¹⁹F NMR Data (Predicted and Experimental) Referenced to CFCl₃ at 0.00 ppm.
| Isomer | Predicted δ (ppm) | Comments |
| A | -62 to -64 | Para to -NO₂ group, experiencing strong electron withdrawal. |
| B | -60 to -62 | Ortho to -NO₂ group. |
| C | -62 to -64 | Meta to both -NO₂ and -CH₃ groups. |
¹³C NMR Analysis
The number of unique signals in the ¹³C NMR spectrum reveals the symmetry of the molecule. Each carbon atom in a distinct electronic environment will produce a separate signal.
Table 3: Comparative ¹³C NMR Data (Predicted)
| Isomer | Expected Number of Signals | Comments |
| A | 8 | All 8 carbons are chemically non-equivalent. |
| B | 8 | All 8 carbons are chemically non-equivalent. |
| C | 8 | All 8 carbons are chemically non-equivalent. |
While all three isomers are expected to show 8 distinct signals, the chemical shifts will differ significantly, particularly for the carbons bonded to the substituents (ipso-carbons) and those ortho/para to the strongly electron-withdrawing groups.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for confirming the presence of functional groups and for distinguishing positional isomers based on C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹).
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | Typical Range | Isomer-Specific Information |
| Aromatic C-H Stretch | 3100-3000 | Present in all isomers. |
| Aliphatic C-H Stretch (-CH₃) | 2980-2870 | Present in all isomers. |
| Aromatic C=C Stretch | 1620-1450 | Multiple bands, pattern can vary slightly with substitution. |
| Asymmetric -NO₂ Stretch | 1550-1515 | Strong absorption, present in all isomers. |
| Symmetric -NO₂ Stretch | 1360-1335 | Strong absorption, present in all isomers. |
| C-F Stretch (-CF₃) | 1300-1100 | Very strong, complex absorptions, present in all isomers. |
| C-H Out-of-Plane Bending | 900-675 | Highly diagnostic of substitution pattern. |
-
Isomer A (1,2,4-trisubstituted): Expected to show a strong band around 890-860 cm⁻¹ corresponding to an isolated aromatic hydrogen.
-
Isomer B (1,2,4-trisubstituted): Also expected to show a strong band in a similar region to Isomer A.
-
Isomer C (1,3,5-trisubstituted): Expected to show characteristic bands in the 900-860 cm⁻¹ and 730-675 cm⁻¹ regions.
The precise positions of these bending bands provide a reliable fingerprint to distinguish substitution patterns.
Mass Spectrometry (MS)
Standard electron ionization mass spectrometry (EI-MS) is excellent for determining the molecular weight of a compound. All isomers of nitromethyltrifluoromethylbenzene will have the same molecular weight (205.13 g/mol ) and will show a molecular ion peak (M⁺) at m/z = 205. However, EI-MS is often limited in its ability to differentiate positional isomers because they frequently yield identical or very similar fragmentation patterns.[4] Advanced techniques such as tandem mass spectrometry (MS/MS) or mass spectrometry coupled with femtosecond laser pulses may reveal subtle differences in fragment ion abundances, but these methods are less routine.[4]
Table 5: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Observation |
| A, B, C | C₈H₆F₃NO₂ | 205.13 | All isomers show a molecular ion peak at m/z ≈ 205. Fragmentation patterns are expected to be very similar, limiting differentiation by standard MS alone. |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Use proton decoupling. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans for adequate signal-to-noise.
-
¹⁹F NMR: No external standard is required if referenced to the spectrometer's internal lock frequency, but an external standard like CFCl₃ can be used. Typically requires fewer scans than ¹³C NMR due to the high sensitivity of the ¹⁹F nucleus.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Solid Film: If the sample is a low-melting solid or oil, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of air (or the KBr pellet) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatography (GC-MS) inlet (for volatile samples).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-300.
Conclusion
While mass spectrometry can confirm the molecular formula, it provides limited utility for differentiating the positional isomers of nitromethyltrifluoromethylbenzene. Infrared spectroscopy offers valuable clues based on the fingerprint region, but the most definitive and powerful technique is NMR spectroscopy. The unique chemical shifts and coupling patterns in ¹H NMR, combined with the high sensitivity of the ¹⁹F NMR chemical shift to the local electronic environment, provide unambiguous data to distinguish between each isomer. A comprehensive analysis using this suite of spectroscopic tools enables confident structural elucidation for researchers in the chemical and pharmaceutical sciences.
References
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-methyl-2-nitro-3-(trifluoromethyl)benzene. Due to the absence of direct experimental spectra for this specific compound in the searched literature, this guide presents a predicted NMR profile based on established principles of substituent effects on chemical shifts and coupling constants. This predicted data is then objectively compared with experimental data from structurally analogous compounds to provide a robust framework for spectral interpretation and structural verification.
Predicted NMR Profile of this compound
The chemical shifts and coupling patterns in the ¹H and ¹⁹F NMR spectra of this compound are governed by the electronic properties and relative positions of the methyl (-CH₃), nitro (-NO₂), and trifluoromethyl (-CF₃) groups. The -NO₂ and -CF₃ groups are strongly electron-withdrawing, leading to a deshielding of nearby nuclei (downfield shifts), while the -CH₃ group is a weak electron-donating group, causing a slight shielding effect (upfield shifts).
¹H NMR Spectrum:
The aromatic region is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6.
-
H-6: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing trifluoromethyl group. It is expected to be the most shielded of the aromatic protons.
-
H-4: This proton is ortho to the electron-withdrawing trifluoromethyl group and meta to the electron-withdrawing nitro group. It is anticipated to be the most deshielded.
-
H-5: This proton is situated between H-4 and H-6 and will experience coupling to both.
The methyl group protons will appear as a singlet in the upfield region of the spectrum.
¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be influenced by the ortho methyl and nitro groups.
Comparative Data Analysis
The following table summarizes the reported ¹H and ¹⁹F NMR data for several compounds structurally related to this compound. This data provides a basis for the predictions made above and serves as a valuable reference for spectral assignment.
| Compound | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹⁹F Chemical Shift (δ, ppm) |
| 1-Nitro-2-(trifluoromethyl)benzene | 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H)[1] | -60.13 (s)[1] |
| 1-Nitro-4-(trifluoromethyl)benzene | 8.38 (d, J = 8.0, 2H), 7.86 (d, J = 8.0, 2H)[1] | -63.18 (s)[1] |
| 1-Methyl-2-(trifluoromethyl)benzene | Not explicitly detailed, but crude spectrum available. | -61.79 (s)[1] |
| 1-Methyl-3-(trifluoromethyl)benzene | Not explicitly detailed, but crude spectrum available. | -62.73 (s)[1] |
| 1-Methyl-4-(trifluoromethyl)benzene | Not explicitly detailed, but crude spectrum available. | -62.39 (s)[1] |
| 1-(Trifluoromethyl)naphthalene | 8.19 (d, J=8.2, 1H), 8.01 (d, J=8.3, 1H), 7.89 (dd, J=20.2, 7.7, 2H), 7.59 (dt, J=14.8, 7.1, 2H), 7.49 (t, J=7.7, 1H) | -59.72 (s) |
Experimental Protocols
A general protocol for the acquisition of high-resolution ¹H and ¹⁹F NMR spectra of small organic molecules like this compound is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the chemical shifts are referenced to a known signal in the spectrum.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
¹⁹F NMR Spectroscopy:
-
Instrument: A spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings. Inverse-gated decoupling should be used for accurate quantification.[2]
-
Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of ¹⁹F, for example, -250 to 50 ppm.[3][4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans may be required depending on the sample concentration and instrument sensitivity.
-
-
Processing:
-
Similar processing steps as for ¹H NMR (Fourier transform, phasing, and baseline correction).
-
Reference the spectrum to an appropriate standard (e.g., external CFCl₃ at 0.00 ppm).
-
Mandatory Visualizations
Caption: Molecular structure of this compound with expected NMR correlations.
Caption: Experimental workflow for NMR characterization.
References
Validating the Structure of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene. While mass spectrometry can confirm the molecular weight (205.13 g/mol ) and elemental composition (C₈H₆F₃NO₂), it does not provide definitive information about the substitution pattern on the benzene ring. 2D NMR techniques, on the other hand, offer a detailed map of the molecular structure by revealing through-bond and through-space correlations between nuclei.[1][2][3][4]
Predicted ¹H and ¹³C NMR Data
Due to the absence of published experimental spectra for this compound, this guide utilizes predicted chemical shifts based on the known electronic effects of the methyl, nitro, and trifluoromethyl substituents. The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to deshield the aromatic protons and carbons significantly.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-CH₃ | ~2.6 | ~20 |
| C1 | - | ~135 |
| C2 | - | ~148 |
| C3 | - | ~130 (q, J ≈ 30 Hz) |
| C4 | ~7.8 (d) | ~128 |
| C5 | ~7.6 (t) | ~132 |
| C6 | ~7.9 (d) | ~125 |
| CF₃ | - | ~123 (q, J ≈ 272 Hz) |
Note: Predicted values are estimates. Actual experimental values may vary. 'q' denotes a quartet due to coupling with ¹⁹F, and 'd' and 't' denote doublet and triplet, respectively.
Comparative Analysis of 2D NMR Techniques
The primary 2D NMR experiments for structural elucidation are COSY, HSQC, and HMBC.[5][6] Each provides unique and complementary information.
Table 2: Comparison of Key 2D NMR Experiments for Structural Validation
| Experiment | Information Provided | Application to this compound |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[5][6][7] | - Correlation between H4 and H5. - Correlation between H5 and H6. This would confirm the connectivity of the aromatic protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows direct one-bond correlations between protons and the carbons they are attached to.[5][6] | - Correlation of the methyl protons to C1-CH₃. - Correlation of H4 to C4. - Correlation of H5 to C5. - Correlation of H6 to C6. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[5][6] | - Methyl protons to C1, C2, and C6. - H4 to C2, C3, and C6. - H5 to C1 and C3. - H6 to C2 and C4. These long-range correlations are crucial for definitively placing the substituents on the aromatic ring. |
Alternative Technique: X-Ray Crystallography
For solid compounds, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure.
Table 3: Comparison of 2D NMR Spectroscopy and X-Ray Crystallography
| Feature | 2D NMR Spectroscopy | X-Ray Crystallography |
| Sample Phase | Solution | Solid (single crystal) |
| Information | Connectivity and through-space interactions in solution | Precise bond lengths, bond angles, and crystal packing in the solid state |
| Prerequisites | Soluble sample | High-quality single crystal |
| Throughput | Relatively high | Can be time-consuming to obtain suitable crystals |
Experimental Protocols
Detailed methodologies are essential for reproducible results.
2D NMR Spectroscopy
A standard suite of 2D NMR experiments would be performed on a 400 MHz or higher field spectrometer.[8]
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR : Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts and multiplicities of the protons.
-
¹³C NMR : Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.[9]
-
COSY : A gradient-enhanced COSY experiment is typically run with 256-512 increments in the indirect dimension and 2-4 scans per increment.
-
HSQC : A gradient-enhanced HSQC experiment optimized for a one-bond ¹J(C,H) coupling of ~145 Hz is acquired with 256 increments and 2-4 scans per increment.[10]
-
HMBC : A gradient-enhanced HMBC experiment is optimized for a long-range coupling of 8-10 Hz. It is typically run with 400-512 increments and 4-16 scans per increment to achieve good signal-to-noise for the weaker long-range correlations.[5]
Visualizing the Validation Workflow
The logical flow of experiments and data interpretation is crucial for structural elucidation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. omicsonline.org [omicsonline.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
A Comparative Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactivity of Nitromethyltrifluoromethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the nucleophilic aromatic substitution (SNAr) reactivity of various isomers of nitromethyltrifluoromethylbenzene. The presence of strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, alongside the electron-donating methyl (-CH₃) group, creates a fascinating interplay of electronic and steric effects that significantly influence the susceptibility of these compounds to nucleophilic attack. Understanding these relationships is crucial for designing synthetic routes and developing novel chemical entities in the pharmaceutical and agrochemical industries.
Principles of SNAr Reactivity in Substituted Benzenes
Nucleophilic aromatic substitution is a two-step addition-elimination process (the SNAr mechanism).[1][2] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the primary determinant of the reaction rate.
Key factors influencing the rate of SNAr reactions include:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as -NO₂ and -CF₃, is essential. These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex, thereby stabilizing it.[1]
-
Position of EWGs: The activating effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group. This allows for direct resonance delocalization of the negative charge onto the EWG. An EWG in the meta position offers only inductive stabilization, which is significantly less effective.
-
Leaving Group: The nature of the leaving group also affects the reaction rate, with the typical reactivity order being F > Cl > Br > I. This is because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.
Comparative Reactivity of Nitromethyltrifluoromethylbenzene Isomers
The following table summarizes the predicted relative reactivity of various isomers of a hypothetical 1-chloro-nitromethyltrifluoromethylbenzene towards a common nucleophile. The reactivity is predicted based on the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.
| Isomer (Starting from 1-Chloro) | -NO₂ Position | -CF₃ Position | -CH₃ Position | Predicted Relative Reactivity | Rationale for Reactivity |
| 2-Nitro-4-Trifluoromethyl-6-Methyl | ortho | para | ortho | Very High | Two strong EWGs (-NO₂, -CF₃) at ortho and para positions provide excellent resonance and inductive stabilization of the Meisenheimer complex. The ortho -CH₃ group may provide some steric hindrance, but the electronic activation is dominant. |
| 4-Nitro-2-Trifluoromethyl-6-Methyl | para | ortho | ortho | Very High | Similar to the above, with two strong EWGs at ortho and para positions providing substantial stabilization. The electronic effects are expected to be comparable to the 2-nitro-4-trifluoromethyl isomer. |
| 2,4-Dinitro-6-Trifluoromethyl | ortho, para | ortho | (none) | Highest (Reference) | This hypothetical isomer with two nitro groups and a trifluoromethyl group at ortho/para positions would represent the pinnacle of activation for SNAr reactions. |
| 2-Nitro-4-Trifluoromethyl | ortho | para | (none) | High | Both EWGs are in positions to stabilize the intermediate through resonance and induction. |
| 4-Nitro-2-Trifluoromethyl | para | ortho | (none) | High | Similar to the 2-nitro-4-trifluoromethyl isomer, with strong activation from both EWGs. |
| 2-Nitro-5-Trifluoromethyl | ortho | meta | (none) | Moderate | The ortho -NO₂ group provides strong resonance stabilization. The meta -CF₃ group contributes only through a weaker inductive effect. |
| 4-Nitro-3-Trifluoromethyl | para | meta | (none) | Moderate | The para -NO₂ group offers strong resonance stabilization, while the meta -CF₃ provides inductive stabilization. |
| 2-Nitro-6-Methyl | ortho | (none) | ortho | Low to Moderate | The ortho -NO₂ group activates the ring, but the ortho -CH₃ group is electron-donating and provides steric hindrance, which deactivates the ring and impedes nucleophilic attack. |
| 4-Nitro-2-Methyl | para | (none) | ortho | Moderate | The para -NO₂ group provides strong activation. The ortho -CH₃ group has a deactivating electronic effect and introduces steric hindrance. |
Factors Influencing SNAr Reactivity
The interplay between the electronic nature and the position of the substituents is the critical determinant of reactivity in SNAr reactions. The following diagram illustrates the logical relationships governing the stability of the Meisenheimer complex and, consequently, the overall reaction rate.
Caption: Factors governing the SNAr reactivity of substituted benzenes.
Experimental Protocols
The following is a generalized experimental protocol for conducting an SNAr reaction on a nitromethyltrifluoromethylbenzene isomer. This protocol should be adapted based on the specific nucleophile, substrate, and available laboratory equipment.
General Procedure for the Reaction of a 1-Chloro-nitromethyltrifluoromethylbenzene Isomer with a Primary Amine
Materials:
-
1-Chloro-nitromethyltrifluoromethylbenzene isomer (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-chloro-nitromethyltrifluoromethylbenzene isomer (1.0 eq) and the anhydrous solvent (to achieve a concentration of ~0.2 M).
-
Add the primary amine (1.2 eq) to the solution with stirring.
-
Add the base (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted product.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and analysis of the products from SNAr reactions.
Caption: A typical experimental workflow for SNAr reactions.
References
A Comparative Guide to 1-Methyl-2-nitro-3-(trifluoromethyl)benzene and Other Trifluoromethylated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene with other relevant trifluoromethylated building blocks commonly used in medicinal chemistry and materials science. The information presented is supported by available data and includes detailed experimental protocols for key transformations.
Introduction to Trifluoromethylated Building Blocks
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a widely employed strategy in drug discovery and materials science. This is due to the unique properties conferred by the -CF₃ group, including high electronegativity, metabolic stability, and lipophilicity, which can significantly modulate the physicochemical and biological properties of a molecule.[1] this compound is a versatile building block that offers multiple functionalities for synthetic elaboration. The presence of the nitro, methyl, and trifluoromethyl groups on the benzene ring provides distinct reaction sites, allowing for a range of chemical transformations.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are critical in determining its suitability for specific applications. The following table summarizes the key properties of this compound and compares them with other common trifluoromethylated building blocks.
| Property | This compound | 1-Nitro-3-(trifluoromethyl)benzene[2] | 1-Nitro-4-(trifluoromethyl)benzene | 1-Nitro-3-(trifluoromethoxy)benzene[3] |
| CAS Number | 92891-23-1[4] | 98-46-4 | 402-54-0 | 2995-45-1 |
| Molecular Formula | C₈H₆F₃NO₂[4] | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₄F₃NO₃ |
| Molecular Weight ( g/mol ) | 205.13[4] | 191.11 | 191.11 | 207.11 |
| Physical State | Solid[4] | Pale oily liquid | Liquid | Liquid |
| Boiling Point (°C) | Not available | 205 | 205 | 73-75 (10 mmHg) |
| Melting Point (°C) | Not available | -2.5 | 36-39 | Not available |
| Calculated logP | ~2.8 (Estimated) | 2.6 | 2.5 | 3.4 |
Note: Some data for this compound are estimated based on its structure and comparison with related compounds.
Reactivity and Synthetic Applications
The unique substitution pattern of this compound dictates its reactivity, offering several avenues for synthetic transformations.
Reduction of the Nitro Group
The nitro group is readily reduced to an amine, providing access to the valuable intermediate, 2-Methyl-3-(trifluoromethyl)aniline. This aniline is a key precursor for the synthesis of various pharmaceuticals, including the analgesic and anti-inflammatory drug Flunixin.[5][6] The steric hindrance from the adjacent methyl and trifluoromethyl groups may influence the reaction conditions required for efficient reduction.
Nucleophilic Aromatic Substitution
The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r_). Halogenated derivatives of this compound can serve as precursors for the introduction of various nucleophiles.
Cross-Coupling Reactions
The corresponding aniline or halides derived from this compound are excellent candidates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.[7][8]
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Methyl-3-(trifluoromethyl)aniline
This protocol is adapted from general procedures for the reduction of sterically hindered nitroaromatics.[9][10]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), iron powder (5.0 eq), and a 4:1 mixture of ethanol and water.
-
Add ammonium chloride (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-Methyl-3-(trifluoromethyl)aniline.
dot
Caption: Workflow for the reduction of this compound.
Protocol 2: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline (Alternative Route)
This protocol outlines a multi-step synthesis starting from 3-(trifluoromethyl)aniline.[11][12]
Step 1: Protection of the amine
-
React 3-(trifluoromethyl)aniline with pivaloyl chloride in the presence of a base (e.g., pyridine) to form N-(3-(trifluoromethyl)phenyl)pivalamide.
Step 2: Directed ortho-methylation
-
Treat the protected aniline with a strong base (e.g., n-butyllithium) followed by an electrophilic methyl source (e.g., methyl iodide) to introduce the methyl group at the ortho position.
Step 3: Deprotection
-
Hydrolyze the pivalamide group under acidic or basic conditions to yield 2-Methyl-3-(trifluoromethyl)aniline.
dot
Caption: Synthetic pathway to 2-Methyl-3-(trifluoromethyl)aniline.
Comparison with Other Trifluoromethylated Building Blocks
The utility of this compound can be appreciated by comparing its reactivity profile with other common trifluoromethylated building blocks.
-
vs. 1-Nitro-3-(trifluoromethyl)benzene: The additional methyl group in the target compound introduces steric hindrance and acts as an ortho,para-directing group in electrophilic aromatic substitution (though the ring is already deactivated). This steric bulk can influence the regioselectivity of further reactions. The methyl group can also be a site for radical halogenation.
-
vs. 2-Bromo-1-nitro-3-(trifluoromethyl)benzene: The bromo-substituted analog provides a direct handle for cross-coupling reactions without the need for prior functionalization. However, the synthesis of the bromo-derivative might be more complex.
-
vs. 3-(Trifluoromethyl)aniline: While this aniline is a valuable building block itself, starting from this compound allows for the late-stage introduction of the amine functionality, which can be advantageous in multi-step syntheses where the amine might interfere with earlier steps.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for a range of selective transformations, including reduction of the nitro group and functionalization of the aromatic ring. While direct comparative experimental data is limited, its properties and reactivity can be inferred from related structures, making it a promising candidate for the synthesis of complex molecules in the pharmaceutical and materials science fields. The provided experimental protocols offer a starting point for the utilization of this building block in various synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 92891-23-1 [sigmaaldrich.com]
- 5. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 6. cphi-online.com [cphi-online.com]
- 7. mdpi.com [mdpi.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 12. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
Unlocking Diverse Chemical Scaffolds: A Comparative Guide to 1-Methyl-2-nitro-3-(trifluoromethyl)benzene in Parallel Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the rapid generation of diverse compound libraries. 1-Methyl-2-nitro-3-(trifluoromethyl)benzene emerges as a valuable reagent in parallel synthesis, primarily as a precursor to the sterically hindered 2-methyl-6-(trifluoromethyl)aniline. This unique substitution pattern offers distinct advantages in exploring novel chemical space by influencing molecular conformation and reactivity in subsequent derivatization steps.
This guide provides a comparative analysis of this compound against alternative substituted nitroaromatics. The focus is on its application in generating libraries of aniline derivatives, a common motif in pharmacologically active compounds. Experimental data, detailed protocols, and workflow visualizations are presented to facilitate an objective assessment of its performance in a parallel synthesis context.
Performance Comparison in a Typical Parallel Synthesis Workflow
The primary application of this compound in parallel synthesis involves a two-step sequence: reduction of the nitro group to an aniline, followed by diversification of the resulting amine. The steric hindrance imposed by the ortho-methyl and trifluoromethyl groups in the resulting 2-methyl-6-(trifluoromethyl)aniline is a key feature that differentiates it from other anilines. This steric bulk can be advantageous in directing subsequent reactions to achieve specific substitution patterns or to create molecules with constrained conformations, a desirable trait in drug design.
Below is a comparative table summarizing typical reaction outcomes for the reduction of various nitroaromatic precursors and the subsequent amide coupling of the resulting anilines.
Table 1: Comparison of Nitroaromatic Reduction and Subsequent Amide Coupling
| Precursor | Product Aniline | Typical Reduction Yield (%)¹ | Amide Coupling Yield (%)² | Key Features of the Aniline |
| This compound | 2-Methyl-6-(trifluoromethyl)aniline | >95 | 60-85 | Highly sterically hindered, conformationally restricted |
| 4-Nitro-1-(trifluoromethyl)benzene | 4-(Trifluoromethyl)aniline | >95 | >90 | Electronically deactivated, less sterically hindered |
| 2-Nitrotoluene | 2-Methylaniline (o-toluidine) | >95 | >90 | Moderately sterically hindered |
| 3-Nitrotoluene | 3-Methylaniline (m-toluidine) | >95 | >90 | Less sterically hindered |
¹ Data represents typical yields for catalytic hydrogenation using Pd/C. ² Data represents typical yields for amide coupling with a standard acyl chloride. Yields for the sterically hindered aniline may require optimized coupling conditions.
Experimental Protocols
General Protocol for Parallel Reduction of Nitroaromatics
This protocol is suitable for the reduction of a variety of nitroaromatic compounds in a parallel synthesis format using a multi-well reaction block.
Materials:
-
Array of nitroaromatic compounds (e.g., this compound, 4-Nitro-1-(trifluoromethyl)benzene, 2-Nitrotoluene, 3-Nitrotoluene)
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Multi-well reaction block with magnetic stirring
Procedure:
-
To each well of the reaction block, add the nitroaromatic compound (0.5 mmol).
-
Add Pd/C (5 mol %) to each well.
-
Add the solvent (MeOH or EtOH, 2 mL) to each well.
-
Seal the reaction block and purge with hydrogen gas.
-
Stir the reactions under a hydrogen atmosphere (balloon pressure) at room temperature for 4-16 hours.
-
Upon completion (monitored by TLC or LC-MS), filter the reactions through a pad of celite to remove the catalyst.
-
Concentrate the filtrates in vacuo to yield the corresponding aniline products.
General Protocol for Parallel Amide Coupling of Anilines
This protocol is designed for the derivatization of the resulting anilines with a library of acyl chlorides.
Materials:
-
Array of aniline products from the reduction step
-
Library of acyl chlorides
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Multi-well reaction block with magnetic stirring
Procedure:
-
To each well of a new reaction block, add the aniline (0.2 mmol) dissolved in the chosen solvent (1 mL).
-
Add the base (TEA or DIPEA, 1.2 equivalents) to each well.
-
In a separate plate, prepare solutions of the acyl chlorides (1.1 equivalents) in the same solvent.
-
Add the acyl chloride solutions to the corresponding wells containing the anilines.
-
Seal the reaction block and stir at room temperature for 2-16 hours.
-
Upon completion, quench the reactions with water and extract with an organic solvent.
-
The organic layers can be washed, dried, and concentrated in vacuo for purification and analysis. For sterically hindered anilines, elevated temperatures or the use of stronger coupling agents may be necessary to achieve optimal yields.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the general workflow for parallel synthesis using substituted nitroaromatics and the comparative logic for selecting a building block.
Advantages of this compound in Parallel Synthesis
The primary advantage of utilizing this compound lies in the properties of its corresponding aniline. The presence of two ortho substituents, one of which is the bulky and electron-withdrawing trifluoromethyl group, leads to:
-
Generation of Structurally Novel Compound Libraries: The steric hindrance around the amino group can lead to the formation of amides and other derivatives with unique three-dimensional conformations. This is highly desirable in drug discovery for exploring new interactions with biological targets.
-
Modulation of Physicochemical Properties: The trifluoromethyl group significantly impacts properties such as lipophilicity and metabolic stability, which are critical parameters in drug development.
-
Potential for Improved Selectivity: The steric bulk can influence the regioselectivity of subsequent reactions on the aromatic ring, potentially leading to a more controlled and predictable synthesis of specific isomers.
computational analysis of the electronic properties of nitromethyltrifluoromethylbenzene isomers
While general principles of computational chemistry and the known electronic effects of nitro, methyl, and trifluoromethyl functional groups allow for a qualitative understanding, the precise quantitative differences between the isomers of nitromethyltrifluoromethylbenzene require dedicated computational studies. Such studies, typically employing methods like Density Functional Theory (DFT), provide the numerical data necessary for a rigorous comparative analysis.
For researchers, scientists, and drug development professionals interested in the electronic profiles of these specific isomers, it would be necessary to perform dedicated in silico investigations. The following sections outline the standard experimental protocols for such a computational analysis and provide a logical workflow for such a study, which could be used to generate the desired comparative data.
Experimental Protocols: A Blueprint for Computational Analysis
A typical computational study to determine the electronic properties of nitromethyltrifluoromethylbenzene isomers would involve the following steps:
-
Molecular Geometry Optimization: The three-dimensional structure of each isomer would be optimized to find its most stable energetic conformation. This is a crucial first step as the geometry of a molecule significantly influences its electronic properties. A common and reliable method for this is the B3LYP functional combined with a basis set such as 6-311++G(d,p).
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy.
-
Calculation of Electronic Properties: Once the stable geometries are confirmed, a range of electronic properties can be calculated. These include:
-
Dipole Moment: Provides insight into the overall polarity of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are critical for understanding a molecule's reactivity, kinetic stability, and electronic excitation properties.
-
Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface helps to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting intermolecular interactions.
-
Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial charges on each atom, offering a more detailed view of the electron distribution within the molecule.
-
Logical Workflow for Computational Analysis
The logical progression of a computational study on nitromethyltrifluoromethylbenzene isomers is visualized in the following workflow diagram. This diagram illustrates the necessary steps from the initial setup of the molecular structures to the final analysis of their electronic properties.
Caption: Computational analysis workflow for nitromethyltrifluoromethylbenzene isomers.
assessing the impact of substituent position on the biological activity of derivatives
A Comparative Guide to Understanding Structure-Activity Relationships
In the intricate world of drug discovery and development, the precise placement of a single chemical group can be the determining factor between a potent therapeutic agent and an inactive compound. This guide delves into the critical concept of positional isomerism and its profound impact on the biological activity of derivatives. By examining quantitative data and detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and leveraging structure-activity relationships (SAR).
The orientation of substituents on a molecular scaffold—be it ortho, meta, or para—directly influences the molecule's electronic distribution, steric profile, and overall three-dimensional shape. These factors are paramount in governing how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. A subtle shift in a substituent's position can alter binding affinity, metabolic stability, and ultimately, the pharmacological effect.
This guide will use the example of thiosemicarbazide derivatives and their antibacterial properties to illustrate the tangible effects of substituent position on biological activity. Furthermore, we will explore a representative signaling pathway and a typical experimental workflow to provide a holistic understanding of how these structure-activity relationships are determined and why they are fundamental to modern medicinal chemistry.
Positional Isomers and Antibacterial Activity: A Case Study of Thiosemicarbazide Derivatives
The antibacterial efficacy of thiosemicarbazide derivatives is significantly influenced by the position of substituents on their phenyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of thiosemicarbazide derivatives with a fluorine substituent at the ortho, meta, or para position against various strains of Staphylococcus aureus.[1] Lower MIC values indicate greater antibacterial activity.
| Compound ID | Substituent Position | S. aureus NCTC 4163 (MIC in µg/mL) | S. aureus ATCC 25923 (MIC in µg/mL) | S. aureus ATCC 6538 (MIC in µg/mL) | S. aureus ATCC 29213 (MIC in µg/mL) |
| T4A | ortho-Fluoro | 64 | 32 | 64 | 64 |
| T5A | meta-Fluoro | >256 | >256 | >256 | >256 |
| T6A | para-Fluoro | >256 | >256 | >256 | >256 |
As the data clearly indicates, the ortho-substituted derivative (T4A) exhibits significant antibacterial activity against all tested S. aureus strains, with MIC values ranging from 32 to 64 µg/mL.[1] In stark contrast, the meta (T5A) and para (T6A) isomers are essentially inactive, with MIC values exceeding 256 µg/mL.[1] This dramatic difference in activity underscores the critical role of substituent positioning in defining the biological action of these compounds.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The following is a detailed protocol for determining the MIC of antibacterial compounds, based on the widely used broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the thiosemicarbazide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Bacterial Strains: Use standardized bacterial strains (e.g., S. aureus ATCC 25923).
- Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
- Aseptically pick a few colonies of the test bacterium from an overnight agar culture.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
- In a 96-well plate, perform serial two-fold dilutions of the test compound stock solutions in CAMHB to achieve a range of desired concentrations.
- Typically, 100 µL of broth is added to each well, followed by the addition of 100 µL of the compound to the first well and subsequent serial dilutions.
4. Inoculation and Incubation:
- Inoculate each well containing the diluted compounds with 100 µL of the prepared bacterial suspension.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
- Cover the plates and incubate at 35-37°C for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
- Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
Visualizing Molecular Interactions and Experimental Processes
To better understand the context in which substituent effects are evaluated, the following diagrams illustrate a common signaling pathway targeted in drug discovery and a typical workflow for screening antibacterial compounds.
References
comparative cost-effectiveness of different synthetic routes to trifluoromethylated anilines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science, lending enhanced metabolic stability, lipophilicity, and binding affinity to molecules. The selection of a synthetic route to these valuable building blocks is a critical decision, balancing factors of yield, scalability, and, crucially, cost-effectiveness. This guide provides an objective comparison of two distinct and prominent synthetic pathways to trifluoromethylated anilines, supported by experimental data and detailed protocols.
At a Glance: Comparative Overview of Synthetic Routes
The following table summarizes the key quantitative parameters for two distinct approaches: a classical multi-step synthesis yielding a specific, highly substituted aniline, and a modern photocatalytic C-H functionalization for direct ortho-trifluoromethylation.
| Parameter | Route 1: Multi-Step Synthesis of 2-Methyl-3-trifluoromethylaniline | Route 2: Visible-Light Mediated Ortho-Trifluoromethylation of N-Methylaniline |
| Starting Material | 2-Chloro-3-trifluoromethylaniline | N-Methylaniline |
| Key Reagents/Catalysts | Dimethyl sulfide, N-Chlorosuccinimide, Triethylamine, Palladium on carbon | Sodium trifluoromethanesulfinate (Langlois Reagent), Eosin Y, Sodium persulfate, Copper(II) acetate |
| Overall Yield | Up to 70%[1] | ~65% (for N-methyl-2-(trifluoromethyl)aniline) |
| Reaction Steps | 3 | 1 |
| Key Advantages | Access to specific, complex substitution patterns; High purity of final product (>99%)[1] | Direct C-H functionalization; Milder reaction conditions; Atom economical |
| Key Disadvantages | Multi-step process; Use of stoichiometric and hazardous reagents | Limited to ortho-substitution; May require optimization for different substrates |
| Estimated Reagent Cost per Gram of Product * | ~$25 - $40 | ~$15 - $25 |
Note: Estimated reagent costs are based on bulk pricing from various chemical suppliers and are subject to market fluctuations. This estimation does not include costs for solvents, energy, labor, or waste disposal.
Experimental Protocols
Route 1: Multi-Step Synthesis of 2-Methyl-3-trifluoromethylaniline
This route provides access to a specific isomer, 2-methyl-3-trifluoromethylaniline, which is a key intermediate for various pharmaceuticals. The synthesis is a three-step process starting from 2-chloro-3-trifluoromethylaniline.[1]
Step 1: Synthesis of 6-Chloro-2-(methylthiomethyl)-3-trifluoromethylaniline
-
In a suitable reaction vessel, dissolve 2-chloro-3-trifluoromethylaniline in a solvent such as dichloroethane.
-
Cool the mixture and add dimethyl sulfide and N-chlorosuccinimide while maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 6 hours.
-
Add triethylamine to the reaction mixture and heat to reflux.
-
Upon completion of the reaction, cool the mixture, add water, and separate the organic layer.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield the intermediate product.
Step 2: Synthesis of 6-Chloro-2-(chloromethyl)-3-trifluoromethylaniline hydrochloride
-
The intermediate from Step 1 is reacted with a chlorinating agent, such as sulfuryl chloride, to convert the methylthio group to a chloromethyl group. This step typically proceeds in a suitable organic solvent.
-
The resulting product is isolated as a hydrochloride salt.
Step 3: Hydrogenation to 2-Methyl-3-trifluoromethylaniline
-
In a pressure reaction vessel, combine the hydrochloride salt from Step 2 with ethanol, a palladium on carbon catalyst (5-10 wt%), and a base (e.g., sodium acetate).
-
Pressurize the vessel with hydrogen gas (e.g., 4 kg pressure) and stir the reaction for approximately 48 hours.
-
After the reaction is complete, filter off the catalyst, remove the solvent, and purify the residue by vacuum distillation to obtain 2-methyl-3-trifluoromethylaniline as a crystalline solid.[1]
Route 2: Visible-Light Mediated Ortho-Trifluoromethylation of N-Methylaniline
This method represents a more modern approach, utilizing photoredox catalysis for the direct trifluoromethylation of an aniline derivative.
General Procedure:
-
In a reaction tube, combine N-methylaniline (1.0 equiv.), sodium trifluoromethanesulfinate (Langlois reagent, 2.0 equiv.), Eosin Y (photocatalyst, 2 mol%), and copper(II) acetate (20 mol%).
-
Add a suitable solvent, such as acetonitrile, and an oxidant like sodium persulfate (2.0 equiv.).
-
Seal the tube and irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-methyl-2-(trifluoromethyl)aniline.
Synthetic Route Selection Workflow
The choice of synthetic route is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate method based on their specific needs.
Conclusion
The synthesis of trifluoromethylated anilines can be approached through various methodologies, each with its own set of advantages and disadvantages. For the synthesis of specific, highly substituted isomers like 2-methyl-3-trifluoromethylaniline, a classical multi-step approach, while more laborious, provides a reliable and high-purity route that is amenable to industrial scale-up.[1] In contrast, for direct ortho-trifluoromethylation, modern photocatalytic methods offer a more cost-effective and environmentally benign alternative, particularly for research and development purposes where rapid access to novel derivatives is paramount. The ultimate choice of synthetic strategy will depend on a careful consideration of the target molecule's structure, the required scale of the synthesis, and the overarching economic and environmental goals of the project.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
The proper disposal of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene is a critical aspect of laboratory safety and environmental responsibility. This compound, being a halogenated nitroaromatic, requires careful handling and disposal through designated hazardous waste streams. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all relevant safety precautions are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound waste is provided in the table below.
| Equipment Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling outside of a fume hood or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
As a halogenated organic compound, it must be segregated from non-halogenated organic waste streams.
-
Do not mix this waste with other incompatible waste streams, such as acids or bases.
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful).
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste contents.
-
Spill Management
In the event of a spill, immediate action is necessary to ensure safety and prevent environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Provide them with details of the spilled chemical and the location.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1-Methyl-2-nitro-3-(trifluoromethyl)benzene (CAS No. 92891-23-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary known hazard is acute oral toxicity.[1][2] Due to its chemical structure as a nitroaromatic compound, it should also be treated as a potential skin and eye irritant.[3][4] Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Nitrile rubber). | Prevents skin contact. Butyl rubber is recommended for prolonged contact with nitro-compounds. Nitrile gloves offer good splash protection. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that can cause serious eye irritation.[3][4] |
| Skin and Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. | Minimizes skin exposure from accidental splashes or spills. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | Required when engineering controls are insufficient, during spill cleanup, or when handling large quantities. |
Safe Handling and Operations
Proper handling procedures are critical to minimize exposure and prevent accidents.
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an appropriate spill kit is readily accessible.
-
Ensure eyewash stations and safety showers are unobstructed.
-
-
Handling the Solid Compound:
-
Preparing Solutions:
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and ensure proper ventilation.
-
Experimental Protocol: General Procedure for Handling Solid Nitroaromatic Compounds
-
Read the Safety Data Sheet (SDS) for all chemicals and solvents to be used.
-
Don appropriate PPE as specified in Table 1.
-
Perform all manipulations of the solid compound within a certified chemical fume hood.
-
To transfer the solid, gently tap the side of the container to loosen the material.[5]
-
Use a clean spatula to transfer the desired amount to a tared weigh boat or appropriate container.[5] Avoid returning excess chemical to the original container to prevent contamination.[5]
-
Close the primary container securely immediately after use.
-
Clean any spills on the balance or work surface immediately with an appropriate decontaminating agent and dispose of the waste properly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.[6] |
| Contaminated PPE (Gloves, etc.) | Place in a designated, sealed bag or container for hazardous waste disposal. |
| Empty Containers | The first rinse of the container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for regular disposal depending on local regulations.[6] |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with the contents.[6]
-
Store waste in a designated, secure area away from incompatible materials.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Emergency Procedures
Table 3: Emergency Response
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. This compound 92891-23-1 [sigmaaldrich.com]
- 2. This compound 92891-23-1 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



